LabMol-319
Description
The exact mass of the compound methyl 3-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is 388.10592162 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-28-22(27)13-3-2-4-15(11-13)24-20(25)18-10-9-17(12-19(18)21(24)26)29-16-7-5-14(23)6-8-16/h2-12H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZUSAICBITNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of LabMol-319?
An In-depth Technical Guide to the Mechanism of Action of LabMol-319
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects in cell-based assays, and the experimental protocols used for its characterization. The information presented herein is primarily derived from the foundational study by Mottin et al. (2022) published in the Journal of Chemical Information and Modeling as part of the OpenZika project.[1][2][6]
Mechanism of Action: Inhibition of ZIKV NS5 RdRp
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the ZIKV NS5 RdRp.[1][2][3][4][5] The NS5 protein of ZIKV is a multifunctional enzyme that plays a crucial role in the replication of the viral RNA genome.[1] Its C-terminal domain possesses RdRp activity, which synthesizes new viral RNA strands. By targeting this enzyme, this compound effectively blocks a critical step in the viral life cycle.
The inhibitory effect of this compound on NS5 RdRp has been quantified through enzymatic assays, demonstrating a potent dose-dependent inhibition.[1][2][7]
Signaling Pathway of ZIKV Replication and Inhibition by this compound
The following diagram illustrates the central role of NS5 RdRp in ZIKV replication and the point of intervention for this compound.
Caption: ZIKV Replication and this compound Inhibition Pathway.
Quantitative Data
The inhibitory potency of this compound against ZIKV NS5 RdRp and its activity in cell-based assays are summarized below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.6 µM | ZIKV NS5 RdRp Enzymatic Assay | [2][7][8] |
| % Inhibition | 98% at 20 µM | ZIKV NS5 RdRp Enzymatic Assay | [2][7] |
| Cytoprotective Effect | Not explicitly quantified for this compound alone, but related compounds showed protection against ZIKV-induced cell death. | Cell-based (Glioblastoma Stem Cells) | [1] |
| Cytotoxicity | Not reported for this compound specifically. | Cell-based | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
ZIKV NS5 RdRp Enzymatic Assay
This assay quantifies the inhibitory effect of compounds on the RNA synthesis activity of the ZIKV NS5 RdRp.
-
Reaction Mixture Preparation : The assay is performed in a reaction buffer containing Tris-HCl, NaCl, glycerol, MnCl₂, and 2-mercaptoethanol.
-
Compound Incubation : Serial dilutions of this compound (typically ranging from 0.039 to 80 µM) are pre-incubated with the purified ZIKV NS5 RdRp enzyme.[1]
-
Initiation of RNA Synthesis : The reaction is initiated by the addition of a poly-C template and GTP as the substrate.[9]
-
Quantification of RNA Product : The newly synthesized double-stranded RNA (poly-G:C) is quantified using a fluorescent dye such as PicoGreen, which selectively binds to dsRNA.[9]
-
Data Analysis : The fluorescence intensity is measured, and the results are normalized to positive (no inhibitor) and negative (no enzyme or GTP) controls. The IC₅₀ value is calculated by fitting the dose-response curve using a non-linear regression model.[1][10]
ZIKV Cell-Based Cytopathic Effect Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Seeding : Glioblastoma stem cells (GSC387) are seeded into 1536-well plates.[1]
-
Compound Treatment : The cells are treated with a range of concentrations of the test compound.[1]
-
ZIKV Infection : The cells are then infected with ZIKV (e.g., H/PAN/2016/BEI-259634 strain) at a specific multiplicity of infection (MOI), typically around 10.[1]
-
Incubation : The infected and treated cells are incubated for a period during which the virus replicates and induces a cytopathic effect (typically 72 hours).[1]
-
Cell Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis : The luminescence signal is measured, and the cytoprotective effect is determined by comparing the viability of treated, infected cells to untreated, infected cells and mock-infected cells.
Experimental and Logical Workflow
The discovery of this compound was part of the OpenZika project, which employed a multi-stage workflow integrating computational and experimental approaches.
Caption: The OpenZika Project Drug Discovery Workflow.
Conclusion
This compound emerges as a significant lead compound in the pursuit of anti-Zika virus therapeutics. Its well-defined mechanism of action, centered on the potent and specific inhibition of the viral NS5 RdRp, provides a solid foundation for further drug development efforts. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of virology and medicinal chemistry. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs to advance them toward clinical evaluation.
References
- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Virus Protease | TargetMol [targetmol.com]
- 5. This compound | ZIKV NS5 RdRp抑制剂 | MCE [medchemexpress.cn]
- 6. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus - PMC [pmc.ncbi.nlm.nih.gov]
LabMol-319: A Technical Guide to a Novel Zika Virus NS5 RdRp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. The ZIKV non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a prime target for antiviral drug development. This document provides a comprehensive technical overview of LabMol-319, a potent small molecule inhibitor of ZIKV NS5 RdRp. This guide details the quantitative inhibitory and antiviral activity of this compound, provides in-depth experimental methodologies for its evaluation, and illustrates key experimental workflows.
Quantitative Biological Activity
This compound has been identified as a potent inhibitor of the Zika virus NS5 RdRp. Its biological activity has been characterized through enzymatic and cell-based assays, with the key quantitative data summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Inhibition at 20 µM (%) |
| This compound | ZIKV NS5 RdRp | 1.6[1][2][3] | 98[1][2][3] |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
Data for EC50 and CC50 values for this compound were not available in the public domain at the time of this report's generation. The OpenZika project has performed cell-based assays, and this information may be contained within their detailed publications.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
ZIKV NS5 RdRp Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the ZIKV NS5 RdRp.
Principle: The assay measures the RNA polymerase activity by detecting the incorporation of a fluorescently labeled nucleotide into a nascent RNA strand. The reduction in fluorescence intensity in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant ZIKV NS5 RdRp enzyme
-
RNA template (e.g., poly(A) template)
-
RNA primer (e.g., oligo(dT) primer)
-
Fluorescently labeled UTP (e.g., UTP-atto-647N)
-
ATP, CTP, GTP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the reaction buffer.
-
Add the test compound dilutions to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the RNA template and primer to the wells.
-
Add the nucleotide mix (ATP, CTP, GTP, and fluorescently labeled UTP) to the wells.
-
Initiate the reaction by adding the ZIKV NS5 RdRp enzyme to all wells except the negative controls.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based ZIKV Infection Assay (Conceptual Protocol)
This protocol describes a general method for evaluating the antiviral efficacy of this compound in a cell-based model of ZIKV infection.
Principle: The assay measures the ability of a compound to inhibit ZIKV replication in cultured cells. The reduction in a viral marker (e.g., viral RNA, viral protein, or virus-induced cytopathic effect) is quantified to determine the 50% effective concentration (EC50).
Materials:
-
Vero cells or other ZIKV-susceptible cell line
-
Zika virus stock (e.g., a clinical isolate)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound or other test compounds
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, antibodies for viral proteins, or reagents for cell viability assays like MTT or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect with ZIKV at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the compound dilutions.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantify viral replication using one of the following methods:
-
RT-qPCR: Extract total RNA from the cells and perform RT-qPCR to quantify viral RNA levels.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a ZIKV protein (e.g., Envelope protein) using a specific antibody.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
Cell Viability Assay: Measure cell viability to assess the inhibition of virus-induced cytopathic effect (CPE).
-
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (Conceptual Protocol)
This protocol outlines a standard method to assess the cytotoxicity of this compound.
Principle: The assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected cells (50% cytotoxic concentration, CC50).
Materials:
-
The same cell line used in the antiviral assay
-
Cell culture medium
-
This compound or other test compounds
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the medium containing the compound dilutions.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 value from the dose-response curve.
Mechanism of Action & Experimental Workflows
While the precise mechanism of action for this compound is still under detailed investigation, its primary target is the ZIKV NS5 RdRp. The following diagrams illustrate the logical workflow for identifying and characterizing inhibitors of this enzyme.
Caption: Workflow for ZIKV NS5 RdRp inhibitor discovery and characterization.
This workflow begins with computational screening of compound libraries against the ZIKV NS5 RdRp structure. Promising hits are then validated through in vitro enzymatic assays to determine their IC50 values. Compounds with significant inhibitory activity are further characterized in cell-based assays to assess their antiviral efficacy (EC50) and cytotoxicity (CC50), leading to the calculation of the selectivity index. Finally, promising candidates undergo structure-activity relationship studies for lead optimization.
Caption: Simplified ZIKV replication cycle and the target of this compound.
The Zika virus replication cycle involves entry into the host cell, translation of the viral RNA, processing of the resulting polyprotein, and formation of a replication complex that includes the NS5 protein. The RdRp domain of NS5 is crucial for replicating the viral RNA genome. This compound acts by inhibiting this essential step, thereby blocking the production of new viral RNA and subsequent virion assembly.
Conclusion
This compound represents a promising starting point for the development of a novel class of anti-Zika virus therapeutics. Its potent inhibition of the viral NS5 RdRp in vitro highlights its potential as a direct-acting antiviral. Further studies to determine its cell-based efficacy, cytotoxicity, and in vivo pharmacokinetic and pharmacodynamic properties are warranted to fully assess its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and optimization of this compound and other ZIKV NS5 RdRp inhibitors.
References
LabMol-319: An In-Depth Technical Guide on its Antiviral Activity Against Zika Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-319 has been identified as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the available data on this compound's antiviral activity, its mechanism of action, and general experimental protocols relevant to its study.
Core Concepts: Mechanism of Action
This compound exerts its antiviral effect by directly targeting the ZIKV NS5 RdRp. The NS5 protein is a multifunctional enzyme essential for the replication of the viral RNA genome. By inhibiting the RdRp domain, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.
The precise molecular interactions and the exact downstream effects of this compound binding to the NS5 RdRp are not extensively detailed in publicly available literature. However, the general mechanism of RdRp inhibition can be visualized as a disruption of the viral replication cycle at a critical stage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of ZIKV replication and the inhibitory effect of this compound, along with a generalized workflow for assessing its antiviral activity.
LabMol-319: A Technical Guide on its Discovery and Development as a Zika Virus NS5 RdRp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the discovery and development of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). Identified through the OpenZika project, a large-scale computational screening effort, this compound demonstrated significant in vitro enzymatic inhibition of its target. However, subsequent cell-based assays revealed a lack of direct antiviral activity, highlighting the complexities of translating enzymatic potency into cellular efficacy. This guide details the available data on this compound, including its discovery, mechanism of action, and key experimental findings, to inform future research and development efforts in the pursuit of effective ZIKV therapeutics.
Discovery and Rationale
This compound was identified as a potential ZIKV inhibitor through the OpenZika project, a global research initiative that utilized computational modeling and virtual screening to identify novel drug candidates.[1][2][3] The project targeted several essential ZIKV proteins, including the NS5 RdRp, which is crucial for the replication of the viral RNA genome. The rationale for targeting NS5 RdRp is based on its essential enzymatic function and the absence of a homologous protein in human cells, suggesting the potential for selective viral inhibition with minimal host toxicity.
The discovery workflow involved several key stages, from large-scale virtual screening to experimental validation.
Mechanism of Action
This compound is a non-nucleoside inhibitor that targets the enzymatic activity of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8][9][10] The NS5 protein is a multifunctional enzyme with both methyltransferase and polymerase domains. The RdRp domain is responsible for synthesizing new viral RNA genomes, a critical step in the viral replication cycle. By inhibiting the RdRp, this compound directly interferes with this process.
The ZIKV replication cycle and the specific point of intervention by this compound are illustrated in the following signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound. It is important to note that while the enzymatic inhibition is potent, this did not translate to direct antiviral activity in the reported cell-based assays.
| Parameter | Value | Assay Type | Source |
| IC50 | 1.6 µM | ZIKV NS5 RdRp Enzymatic Assay | [4][7][8][9][10] |
| % Inhibition | 98% at 20 µM | ZIKV NS5 RdRp Enzymatic Assay | [4][8] |
| CC50 | Not Reported | Cytotoxicity Assay | - |
| EC50 | No direct antiviral effect observed | Cell-based Antiviral Assay | [1][2] |
| Selectivity Index (SI) | Not Applicable | (CC50 / EC50) | - |
Experimental Protocols
ZIKV NS5 RdRp Enzymatic Inhibition Assay (General Protocol)
This protocol is a generalized representation based on standard methods for assessing flavivirus RdRp activity.
Methodology:
-
Reaction Setup: A reaction mixture containing purified recombinant ZIKV NS5 RdRp enzyme, a suitable RNA template and primer, a mix of ribonucleoside triphosphates (NTPs) including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog), and an appropriate reaction buffer is prepared.
-
Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A DMSO-only control is run in parallel.
-
Initiation and Incubation: The reaction is initiated, typically by the addition of the enzyme or NTPs, and incubated at 37°C for a defined period to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped, for example, by the addition of EDTA.
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be achieved through various methods, such as filter-binding assays to capture radiolabeled RNA or fluorescence-based assays that detect the incorporation of fluorescently labeled NTPs.
-
Data Analysis: The percentage of inhibition of RdRp activity at each concentration of this compound is calculated relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity, is then determined by fitting the data to a dose-response curve.
Cytotoxicity Assay (General Protocol)
This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line susceptible to ZIKV infection.
Methodology:
-
Cell Seeding: Host cells (e.g., Vero, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies a metabolic marker of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Cell-Based Antiviral (Cytopathic Effect Inhibition) Assay (General Protocol)
This protocol outlines a typical experiment to evaluate the ability of a compound to protect cells from ZIKV-induced cell death.
Methodology:
-
Cell Seeding: Susceptible host cells are seeded in 96-well plates.
-
Compound and Virus Addition: The cells are pre-treated with various concentrations of this compound for a short period before being infected with ZIKV at a specific multiplicity of infection (MOI).
-
Incubation: The infected and treated cells are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).
-
CPE Assessment: The extent of virus-induced cell death is quantified. This can be done visually by microscopy or, more quantitatively, using a cell viability assay as described in the cytotoxicity protocol.
-
Data Analysis: The percentage of protection from CPE is calculated for each compound concentration. The EC50 value, the concentration of the compound that provides 50% protection, is determined from the dose-response curve.
Summary of Findings and Future Directions
The discovery of this compound as a potent inhibitor of ZIKV NS5 RdRp was a significant outcome of the OpenZika project. The compound's high in vitro enzymatic potency demonstrated the success of the computational screening approach in identifying novel chemical scaffolds targeting essential viral enzymes.
However, the subsequent lack of observable direct antiviral activity in cell-based assays is a critical finding that underscores the challenges in antiviral drug development. Several factors could contribute to this discrepancy between enzymatic and cellular activity, including:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic instability: The compound may be rapidly metabolized into an inactive form within the cell.
-
Efflux pump substrate: The compound may be actively transported out of the cell by efflux pumps.
-
High protein binding: The compound may bind to cellular proteins, reducing its free concentration available to inhibit the viral target.
The development of this compound as a ZIKV therapeutic would require significant further investigation to address these potential liabilities. Future research could focus on:
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound with improved physicochemical properties for better cell permeability and metabolic stability.
-
In-depth cellular uptake and metabolism studies: To understand the reasons for the lack of cellular efficacy.
-
Evaluation in different cell types and with different ZIKV strains: To rule out cell-type or strain-specific effects.
-
Combination therapy studies: To explore potential synergistic effects with other antiviral agents that have different mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Virus Protease | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | ZIKV NS5 RdRp抑制剂 | MCE [medchemexpress.cn]
Understanding the inhibitory effects of LabMol-319 on viral replication.
For Immediate Release
GOIÂNIA, Brazil – Researchers in the scientific community now have a comprehensive technical guide detailing the antiviral properties of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This document outlines the compound's inhibitory effects, detailed experimental methodologies, and its mechanism of action, providing a critical resource for scientists engaged in antiviral drug discovery and development.
This compound emerged from the OpenZika project, a collaborative research initiative aimed at identifying new antiviral agents against the Zika virus.[1][2] The compound has demonstrated significant inhibitory activity against the ZIKV NS5 RdRp, an essential enzyme for viral genome replication.[2] This technical guide consolidates the available data on this compound and related compounds, offering a clear and structured overview for researchers.
Quantitative Analysis of Inhibitory Activity
This compound has been identified as a potent non-nucleoside inhibitor of ZIKV NS5 RdRp.[2] The following table summarizes the key quantitative data regarding its in vitro efficacy, alongside other compounds discovered through the OpenZika project for comparative analysis.
| Compound ID | Target | Assay Type | IC50 (µM) |
| This compound | ZIKV NS5 RdRp | Enzymatic | 1.6 |
| LabMol-301 | ZIKV NS5 RdRp | Enzymatic | 0.8 |
| LabMol-309 | ZIKV NS5 RdRp | Enzymatic | 0.61 |
| LabMol-202 | ZIKV NS5 RdRp | Enzymatic | 17 |
| LabMol-204 | ZIKV NS5 RdRp | Enzymatic | - |
Table 1: In vitro inhibitory activity of LabMol compounds against Zika virus targets. Data sourced from the OpenZika project.[2]
Mechanism of Action: Targeting Viral Replication Machinery
This compound exerts its antiviral effect by directly targeting the RNA-dependent RNA polymerase (RdRp) of the Zika virus, a key component of the viral replication complex. By inhibiting this enzyme, this compound effectively halts the synthesis of new viral RNA, thereby preventing the virus from multiplying within the host cell. This direct inhibition of a viral-specific enzyme makes it an attractive candidate for antiviral therapy with a potentially high therapeutic index.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory effects.
ZIKV NS5 RdRp Fluorescence-Based Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of ZIKV NS5 RdRp.
Workflow:
Detailed Steps:
-
Reaction Setup: In a 384-well plate, combine the reaction buffer (50 mM Tris-HCl pH 7.5, 2.5 mM MnCl2, 10 mM DTT, 0.01% Triton X-100), annealed poly(C) RNA template and poly(G) RNA primer, and varying concentrations of this compound (or control compound) dissolved in DMSO.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant ZIKV NS5 RdRp enzyme and GTP to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.
-
Detection: Add a fluorescent dye that specifically binds to double-stranded RNA (e.g., SYTO 9).
-
Measurement: Measure the fluorescence intensity using a plate reader. The intensity of the fluorescence is directly proportional to the amount of newly synthesized double-stranded RNA.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is then determined by plotting the percent inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into a 96-well plate and allow them to form a confluent monolayer overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include appropriate controls: cells with no virus and no compound (cell control), and cells with virus but no compound (virus control).
-
Viral Infection: Infect the treated cells with a known titer of Zika virus.
-
Incubation: Incubate the plates for 3 to 5 days, or until significant cytopathic effect (cell death) is observed in the virus control wells.
-
Staining: Fix the cells with a solution such as 4% formaldehyde and then stain the remaining viable cells with a dye like crystal violet.
-
Quantification: After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration by comparing the absorbance to that of the cell and virus controls. The EC50 value, the concentration that protects 50% of the cells from virus-induced death, is then determined.
This technical guide provides a foundational understanding of the inhibitory effects of this compound on Zika virus replication. The provided data and protocols are intended to facilitate further research and development of this and other promising antiviral compounds.
References
LabMol-319: A Technical Guide to its Identification and Validation as a Zika Virus NS5 RdRp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of LabMol-319 as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in the fight against Zika virus disease.
Core Data Summary
This compound has been identified as a significant inhibitor of the Zika virus NS5 RdRp. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/Assay | Source |
| IC50 | 1.6 µM | ZIKV NS5 RdRp enzymatic assay | Mottin et al., 2022 |
| % Inhibition | 98% at 20 µM | ZIKV NS5 RdRp enzymatic assay | MedChemExpress, referencing Mottin et al., 2022[1] |
| EC50 | Data not available | Cytoprotective effect assay | - |
| CC50 | Data not available | Cytotoxicity assay | - |
| Selectivity Index (SI) | Not calculable | - | - |
Note: While the primary publication from the OpenZika project reported cytoprotective effects for several compounds in the series, specific EC50 and CC50 values for this compound are not explicitly provided in the main text or supplementary information of the publication. The closely related analog, LabMol-301, exhibited an EC50 of 6.68 µM and a CC50 of >100 µM in a cytoprotective assay.
Experimental Protocols
The following sections detail the methodologies employed for the key experiments in the identification and validation of this compound.
Zika Virus NS5 RdRp Inhibition Assay (Fluorescence-Based)
This protocol is based on the methods described in the OpenZika project publication, which adapted a previously established fluorescence-based assay.
Principle: The assay measures the RNA-dependent RNA polymerase activity of ZIKV NS5 by detecting the incorporation of nucleotides into a nascent RNA strand. The formation of double-stranded RNA is quantified in real-time using a fluorescent intercalating dye.
Materials:
-
Recombinant ZIKV NS5 RdRp enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
RNA template (e.g., poly(A) or a specific ZIKV RNA sequence)
-
RNA primer (if required by the template)
-
Intercalating fluorescent dye (e.g., SYBR Green II or a similar dye that preferentially binds dsRNA)
-
Nuclease-free water
-
96-well black plates, opaque
Procedure:
-
Prepare a master mix containing the reaction buffer, rNTPs, RNA template, and RNA primer (if applicable) in nuclease-free water.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the wells. Include a DMSO-only control (negative control) and a known inhibitor control (positive control).
-
Initiate the reaction by adding the recombinant ZIKV NS5 RdRp enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at a constant temperature (e.g., 37°C).
-
The rate of increase in fluorescence is proportional to the RdRp activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytoprotective Effect (Antiviral) Assay
This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by ZIKV infection.
Principle: ZIKV infection leads to cell death in susceptible cell lines. An effective antiviral agent will inhibit viral replication and thus prevent or reduce virus-induced CPE, allowing for normal cell viability.
Materials:
-
Susceptible host cells (e.g., Vero, Huh-7, or A549 cells)
-
Zika virus stock of a known titer
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM or MEM supplemented with FBS and antibiotics)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well clear or opaque plates (depending on the viability reagent)
Procedure:
-
Seed the host cells into 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include a no-compound control (virus control) and a no-virus, no-compound control (cell control).
-
Infect the cells with Zika virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
At the end of the incubation period, assess cell viability using a chosen reagent (e.g., add MTT solution, incubate, and then solubilize the formazan crystals).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cytoprotection for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value, the concentration at which 50% of the cytopathic effect is inhibited.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compound on the host cells in the absence of viral infection.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Host cells used in the antiviral assay
-
This compound (or other test compounds)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the host cells into 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium and add the compound dilutions to the cells. Include a no-compound control (cell control).
-
Incubate the plates for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.
-
Determine the CC50 value, the concentration at which 50% of the cells are killed.
Visualizations
Zika Virus Replication Cycle and the Role of NS5 RdRp
The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell, highlighting the critical role of the NS5 RdRp enzyme in viral genome replication. This compound acts by inhibiting this essential enzymatic step.
Caption: Zika virus replication cycle and the inhibitory action of this compound.
Experimental Workflow for this compound Identification
The following diagram outlines the general workflow employed in the OpenZika project, which led to the identification of this compound as a ZIKV NS5 RdRp inhibitor.
Caption: OpenZika project workflow for inhibitor identification.
References
LabMol-319: A Technical Overview of its Initial Screening and Characterization as a Zika Virus NS5 RdRp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening and characterization of LabMol-319, a potent non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). All data and methodologies presented herein are derived from the collaborative OpenZika project.
Introduction
The emergence of Zika virus as a global health concern has necessitated the rapid discovery of effective antiviral therapeutics. The viral NS5 RdRp is an essential enzyme for viral replication and a key target for antiviral drug development. The OpenZika project, a global open science initiative, utilized computational and experimental approaches to identify novel ZIKV inhibitors.[1][2][3] Through a comprehensive screening cascade, this compound was identified as a promising hit compound with significant inhibitory activity against the ZIKV NS5 RdRp.
Initial Screening and Identification
This compound was identified through a multi-stage virtual screening workflow designed to discover potential inhibitors of key ZIKV proteins.[1] This process involved the screening of millions of commercially available compounds against the ZIKV NS5 RdRp.
Biochemical Characterization
Following its identification through virtual screening, this compound was subjected to biochemical assays to validate its inhibitory activity against the ZIKV NS5 RdRp.
In Vitro NS5 RdRp Inhibition Assay
The primary biochemical characterization of this compound involved an in vitro enzymatic assay to determine its potency in inhibiting the RNA polymerase activity of ZIKV NS5. The results demonstrated a dose-dependent inhibition of the enzyme.
| Compound | Target | IC50 (µM) | % Inhibition at 20 µM |
| This compound | ZIKV NS5 RdRp | 1.6 | 98% |
| [1][4][5] |
The IC50 value of 1.6 µM indicates that this compound is a potent inhibitor of the ZIKV NS5 RdRp.[1][4][5] Furthermore, at a concentration of 20 µM, this compound demonstrated near-complete inhibition (98%) of the enzyme's activity.[4][5]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the characterization of this compound.
Virtual Screening
The virtual screening campaign was performed using AutoDock Vina through the OpenZika project on the World Community Grid.[1][6][7] A library of approximately 6 million compounds from the ZINC database was docked against a homology model of the ZIKV NS5 RdRp.[6] The docking results were then filtered using a machine learning model trained to predict the cytoprotective effect of compounds against ZIKV infection.[1][8] Further filtering based on physicochemical properties (LogP, PAINS, aggregators) and predicted blood-brain barrier permeability was conducted, followed by a final visual inspection by medicinal chemists to select compounds for experimental validation.[1]
ZIKV NS5 RdRp Activity Assay
The inhibitory activity of this compound against ZIKV NS5 RdRp was determined using a fluorescence-based assay. The protocol is summarized below:
-
Protein Expression and Purification: The ZIKV NS5 RdRp domain was expressed in E. coli and purified using affinity chromatography.
-
Enzymatic Reaction: The assay was performed in a reaction mixture containing the purified ZIKV NS5 RdRp enzyme, a template RNA, and nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog.
-
Compound Incubation: this compound, dissolved in DMSO, was pre-incubated with the enzyme before initiating the reaction by the addition of NTPs.
-
Signal Detection: The incorporation of the fluorescently labeled UTP into the newly synthesized RNA strand was measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of RNA synthesis was calculated from the linear phase of the reaction. The percentage of inhibition for each concentration of this compound was determined by comparing the reaction rates in the presence of the compound to a DMSO control. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the ZIKV NS5 RdRp enzyme, which is crucial for viral RNA replication. By binding to the polymerase, this compound prevents the synthesis of new viral RNA genomes, thereby halting the propagation of the virus.
Conclusion
This compound has been identified as a potent inhibitor of the ZIKV NS5 RdRp through a combination of large-scale virtual screening and subsequent biochemical validation. Its significant in vitro potency makes it a valuable chemical probe for studying ZIKV replication and a promising starting point for the development of novel anti-Zika therapeutics. Further studies are warranted to evaluate its antiviral activity in cell-based assays and its potential for lead optimization.
References
- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OpenZika: An IBM World Community Grid Project to Accelerate Zika Virus Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OpenZika [worldcommunitygrid.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OpenZika: An IBM World Community Grid Project to Accelerate Zika Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of NS5 RdRp in Zika Virus Replication and its Inhibition by LabMol-319: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) and the inhibitory mechanism of the potent, non-nucleoside inhibitor, LabMol-319. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
The Zika virus, a member of the Flaviviridae family, continues to be a significant global health concern due to its association with severe neurological complications. The viral NS5 protein, and specifically its C-terminal RdRp domain, is essential for the replication of the viral RNA genome, making it a prime target for antiviral drug development. The OpenZika project, a global collaborative research initiative, has identified several promising inhibitors of ZIKV NS5 RdRp, including this compound. This guide details the critical function of ZIKV NS5 RdRp, the inhibitory properties of this compound, and the experimental methodologies used to characterize such inhibitors.
The Indispensable Role of ZIKV NS5 RdRp in Viral Replication
The ZIKV NS5 protein is the largest and most conserved non-structural protein of the virus. It is a multifunctional enzyme with two distinct domains: an N-terminal methyltransferase (MTase) domain and a C-terminal RdRp domain. The RdRp domain is responsible for catalyzing the synthesis of new viral RNA genomes. This process involves the recognition of the viral RNA template and the polymerization of ribonucleoside triphosphates (rNTPs) to create both negative-strand and positive-strand RNA intermediates, ultimately leading to the exponential amplification of the viral genome.
The functionality of NS5 RdRp is critically dependent on its interaction with other viral and host proteins. Notably, it forms a complex with the viral helicase NS3, which is essential for unwinding the double-stranded RNA replication intermediate, allowing the RdRp to proceed with synthesis.[1] Furthermore, NS5 interacts with various host factors to modulate the host immune response, thereby creating a favorable environment for viral replication.
This compound: A Potent Inhibitor of ZIKV NS5 RdRp
This compound is a non-nucleoside inhibitor of ZIKV NS5 RdRp that was identified through a large-scale virtual screening effort by the OpenZika consortium.[2][3][4] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors like this compound are thought to bind to allosteric sites on the RdRp enzyme, inducing conformational changes that impair its catalytic activity.
Quantitative Inhibition Data
The inhibitory potential of this compound against ZIKV NS5 RdRp has been quantified through enzymatic assays. While comprehensive in-cell antiviral data (EC50 and CC50) for this compound is not extensively detailed in the public domain, its direct inhibitory effect on the enzyme is well-established.
| Compound | Target | Assay Type | IC50 | % Inhibition (at 20 µM) |
| This compound | ZIKV NS5 RdRp | Enzymatic Assay | 1.6 µM[5] | 98%[5] |
Experimental Protocols
The identification and characterization of ZIKV NS5 RdRp inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
Expression and Purification of Recombinant ZIKV NS5 RdRp
-
Gene Cloning and Expression Vector: The gene encoding the ZIKV NS5 RdRp domain is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Lysate Clarification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that has a high affinity for the purification tag (e.g., Ni-NTA resin for His6-tagged proteins).
-
Elution and Further Purification: The bound protein is eluted from the column using a high concentration of an elution agent (e.g., imidazole for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and homogenous protein preparation.
-
Protein Characterization: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.
Fluorescence-Based ZIKV NS5 RdRp Inhibition Assay
This protocol is a representative example of a fluorescence-based assay used for high-throughput screening of RdRp inhibitors.[6][7]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well or 384-well plate containing a reaction buffer (e.g., Tris-HCl, pH 7.5), a divalent cation (e.g., MnCl2), a reducing agent (e.g., DTT), a single-stranded RNA template (e.g., poly(A)), and a fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO 9).
-
Compound Addition: The test compounds, including this compound and appropriate controls (e.g., DMSO as a negative control and a known inhibitor as a positive control), are added to the wells at various concentrations.
-
Enzyme and Substrate Addition: The reaction is initiated by the addition of the purified recombinant ZIKV NS5 RdRp and the corresponding ribonucleoside triphosphate (rNTP) substrate (e.g., UTP for a poly(A) template).
-
Real-Time Fluorescence Measurement: The fluorescence intensity in each well is monitored in real-time using a fluorescence plate reader. As the RdRp synthesizes the complementary RNA strand, the resulting double-stranded RNA is bound by the fluorescent dye, leading to an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Antiviral and Cytotoxicity Assays
-
Cell Culture: A susceptible cell line (e.g., Vero cells, Huh-7 cells) is cultured in appropriate media.
-
Antiviral Assay (EC50 Determination):
-
Cells are seeded in multi-well plates and infected with ZIKV at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by measuring the reduction in viral RNA levels (RT-qPCR), viral protein expression (e.g., ELISA or immunofluorescence), or infectious virus production (plaque assay).
-
The 50% effective concentration (EC50) is calculated from the dose-response curve.
-
-
Cytotoxicity Assay (CC50 Determination):
-
Uninfected cells are seeded in multi-well plates and treated with the same serial dilutions of the test compound.
-
After the same incubation period as the antiviral assay, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
Visualizing the Molecular Landscape
To better understand the complex processes involved in ZIKV replication and its inhibition, the following diagrams illustrate key pathways and workflows.
Caption: ZIKV Replication Cycle and NS5 RdRp Interactions.
Caption: Experimental Workflow for ZIKV NS5 RdRp Inhibitor Screening.
Conclusion and Future Directions
The ZIKV NS5 RdRp remains a highly attractive target for the development of novel antiviral therapies. The discovery of potent non-nucleoside inhibitors like this compound through collaborative, open-science initiatives demonstrates the power of integrating computational and experimental approaches. Future research should focus on obtaining a comprehensive preclinical profile for this compound, including its efficacy in animal models and detailed pharmacokinetic and pharmacodynamic studies. Furthermore, structure-activity relationship (SAR) studies around the this compound scaffold could lead to the development of next-generation inhibitors with improved potency and selectivity, ultimately contributing to the development of an effective treatment for Zika virus infection.
References
- 1. Zika virus NS3 is a canonical RNA helicase stimulated by NS5 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholarly Article or Book Chapter | Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika | ID: s7526s880 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
In Vitro Efficacy of LabMol-319: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on LabMol-319, a novel inhibitor targeting the Zika virus (ZIKV). The following sections detail the quantitative efficacy of this compound, the experimental methodologies employed in these foundational studies, and the key viral signaling pathways implicated.
Quantitative Efficacy of this compound
This compound has been identified as a potent, non-nucleoside inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] In vitro enzymatic assays have demonstrated its significant inhibitory activity.
| Compound | Target | Assay Type | IC50 (μM) | % Inhibition @ 20µM | Reference |
| This compound | ZIKV NS5 RdRp | Enzymatic | 1.6 | 98% | [1] |
As part of the OpenZika project, a large-scale computational and experimental effort to identify anti-ZIKV drug candidates, this compound was one of five compounds that exhibited greater than 80% inhibition of ZIKV NS5 RdRp activity at a concentration of 20 μM.[1] While this compound demonstrated a cytoprotective effect in cell-based assays by preventing ZIKV-induced cell death, it did not show direct antiviral activity in the specific plaque assay performed.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the preliminary studies of this compound and related compounds from the OpenZika project.
ZIKV NS5 RdRp Enzymatic Assay
This assay evaluates the direct inhibitory effect of compounds on the enzymatic activity of ZIKV NS5 RdRp. The protocol is adapted from Fernandes and coworkers.
Materials:
-
Purified recombinant ZIKV NS5 RdRp protein
-
RNA template (e.g., poly(rC))
-
RNA primer (e.g., rG15)
-
Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP or [³H]GTP)
-
Reaction buffer (containing Tris-HCl, DTT, MgCl₂, KCl)
-
Test compounds (dissolved in DMSO)
-
DE81 filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.
-
Add the test compound (this compound) at various concentrations. A DMSO control is run in parallel.
-
Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme and the radionuclide-labeled nucleotide.
-
Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cytotoxicity Assay
This assay determines the concentration at which a compound becomes toxic to host cells. The protocol is based on the MTT assay.[1]
Cell Line:
-
Human hepatocellular carcinoma (HepG2) cells[1]
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate overnight.[1]
-
Treat the cells with serial dilutions of this compound and incubate for 24 hours.[1]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).
Cytoprotective Effect Assay
This assay assesses the ability of a compound to protect cells from the cytopathic effects of ZIKV infection.
Cell Line:
-
Glial stem cells (GSC387)[1]
Procedure:
-
Seed GSC387 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Infect the cells with ZIKV.
-
Incubate the plates for a period sufficient to observe virus-induced cell death.
-
Measure cell viability using a suitable method, such as a luminescent cell viability assay that measures ATP content (e.g., CellTiter-Glo®).
-
The cytoprotective effect is determined by the ability of the compound to restore cell viability in infected cells compared to untreated, infected cells.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of the ZIKV NS5 protein and the experimental workflow for inhibitor screening.
References
Methodological & Application
LabMol-319: Application Notes and Protocols for In Vitro ZIKV NS5 RdRp Inhibition Assays
For research use only.
Introduction
LabMol-319 is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1] It demonstrates significant inhibitory activity in enzymatic assays, making it a valuable tool for research into ZIKV replication and the development of novel antiviral therapeutics. This document provides detailed protocols for the in vitro characterization of this compound, based on the methodologies described in the discovery publication by Mottin et al. (2022).
Data Summary
The inhibitory activity of this compound against ZIKV NS5 RdRp is summarized in the table below. This data provides a quantitative measure of the compound's potency.
| Compound | IC₅₀ (µM) | % Inhibition at 20 µM |
| This compound | 1.6 | 98% |
Signaling Pathway
This compound targets the ZIKV NS5 RdRp, a key component of the viral replication machinery. The NS5 protein, which includes the RdRp domain, is responsible for synthesizing new viral RNA genomes. By inhibiting the RdRp activity, this compound effectively blocks viral replication.
Caption: Inhibition of ZIKV NS5 RdRp by this compound blocks viral RNA replication.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
ZIKV NS5 RdRp Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the RNA polymerization activity of recombinant ZIKV NS5 RdRp. The protocol is adapted from a previously described fluorescence-based assay.
Materials:
-
Recombinant purified ZIKV NS5 RdRp protein
-
ssRNA template
-
This compound (dissolved in 100% DMSO)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Ribonucleotides (ATP, CTP, GTP, UTP)
-
RNA-binding fluorescent dye (e.g., SYBR Green II)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Workflow Diagram:
Caption: Workflow for the ZIKV NS5 RdRp enzymatic inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 10 mM.
-
Assay Plate Preparation:
-
Add 200 nL of the diluted this compound or DMSO (as a negative control) to the wells of a 384-well black microplate.
-
For the positive control, add a known ZIKV NS5 RdRp inhibitor.
-
-
Enzyme Addition: Add 10 µL of the reaction buffer containing the purified ZIKV NS5 RdRp to each well.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the reaction buffer containing the ssRNA template and a mixture of ATP, CTP, GTP, and UTP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add 5 µL of the RNA-binding fluorescent dye diluted in reaction buffer to each well.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. A standard MTT or resazurin-based assay can be used.
Materials:
-
Vero cells (or other suitable host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in 100% DMSO)
-
96-well clear microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin
-
Solubilization buffer (for MTT assay)
-
Plate reader capable of absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm.
-
-
Viability Measurement (Resazurin Assay):
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in RdRp assay | Inaccurate pipetting | Use calibrated pipettes and proper technique. |
| Enzyme instability | Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. | |
| Low signal in RdRp assay | Inactive enzyme | Use a fresh batch of enzyme and verify its activity. |
| Incorrect buffer composition | Double-check the pH and concentration of all buffer components. | |
| High background in cytotoxicity assay | Contamination | Use sterile techniques and check cell cultures for contamination. |
| Compound precipitation | Ensure the compound is fully dissolved in the medium. Reduce the final DMSO concentration. |
References
Application Notes and Protocols for LabMol-319 in Cell-Based Zika Virus Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-319 is a potent and specific inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1] The NS5 RdRp is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antiviral efficacy and cytotoxicity against Zika virus.
Mechanism of Action
This compound directly targets the enzymatic activity of ZIKV NS5 RdRp. By inhibiting this polymerase, the compound effectively blocks the synthesis of new viral RNA, thereby halting viral replication within the host cell.
Quantitative Data Summary
While specific cell-based EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound are not publicly available, its potent enzymatic inhibition has been characterized.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.6 µM | Enzymatic Assay (ZIKV NS5 RdRp) | [1] |
| % Inhibition | 98% at 20 µM | Enzymatic Assay (ZIKV NS5 RdRp) | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Virus Propagation
Recommended Cell Lines:
-
Vero cells (ATCC CCL-81): African green monkey kidney epithelial cells. They are highly susceptible to ZIKV infection and are commonly used for plaque assays and virus titration due to their deficient interferon response.
-
A549 cells (ATCC CCL-185): Human lung carcinoma cells. These cells have an intact innate immune response and can be used to study the interplay between viral replication and host defense.
-
Huh-7 cells (JCRB0403): Human hepatoma cells. They are also highly permissive to ZIKV replication.
Zika Virus Strains:
-
Prototype strains: MR766 (African lineage)
-
Contemporary strains: PRVABC59 (Asian lineage, associated with congenital Zika syndrome)
Protocol for Virus Stock Propagation:
-
Seed Vero cells in a T-75 flask and grow to 80-90% confluency.
-
Infect the cells with a low multiplicity of infection (MOI) of ZIKV (e.g., 0.01).
-
Incubate the infected cells at 37°C with 5% CO2.
-
Monitor the cells daily for the appearance of cytopathic effects (CPE).
-
When 70-80% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest the supernatant.
-
Clarify the supernatant by centrifugation at 1,500 x g for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Titer the virus stock using a plaque assay (see Protocol 3).
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay is the gold standard for quantifying the inhibition of infectious virus production.
Materials:
-
Vero cells
-
Zika virus stock
-
This compound stock solution
-
24-well plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero cells in 24-well plates at a density that will form a confluent monolayer the next day.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a "no-drug" (vehicle control, DMSO) and a "no-virus" (cell control) well.
-
Pre-treat the confluent Vero cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C.
-
Following pre-treatment, infect the cells with ZIKV at an MOI that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Vero cells (or other cell lines used in antiviral assays)
-
This compound stock solution
-
96-well plates
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium, similar to the antiviral assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treat the cells with the different concentrations of this compound.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative RT-PCR (qRT-PCR) for Viral RNA Replication Inhibition
This assay measures the effect of the compound on the replication of viral RNA.
Materials:
-
A549 or Huh-7 cells
-
Zika virus stock
-
This compound stock solution
-
24-well or 48-well plates
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers/probes for ZIKV and a housekeeping gene, e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Protocol:
-
Seed cells in plates to achieve 80-90% confluency on the day of infection.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with ZIKV at an MOI of 0.1-1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform one-step or two-step qRT-PCR using primers and probes specific for a conserved region of the ZIKV genome (e.g., within the NS5 or E gene).
-
Normalize the viral RNA levels to the expression of a housekeeping gene.
-
Calculate the percentage of inhibition of viral RNA replication for each concentration compared to the vehicle control.
-
Determine the EC50 value based on the reduction in viral RNA levels.
Signaling Pathways and Experimental Workflows
Zika Virus NS5 RdRp Inhibition by this compound
The primary mechanism of action of this compound is the direct inhibition of the ZIKV NS5 RNA-dependent RNA polymerase, which is essential for viral genome replication.
References
LabMol-319: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
LabMol-319 is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), exhibiting an IC50 of 1.6 μM.[1][2] As an antiviral agent, it serves as a critical tool for researchers studying ZIKV replication and developing potential therapeutics. This compound has been shown to inhibit NS5 RdRp activity by 98% at a concentration of 20 μM.[1][2] This document provides detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in experimental settings.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Target | Zika virus (ZIKV) NS5 RdRp |
| CAS Number | 381188-63-2 |
| Molecular Formula | C₂₂H₁₆N₂O₅ |
| Molecular Weight | 388.37 g/mol |
Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The choice of solvent will depend on whether the intended application is in vitro or in vivo.
In Vitro Stock Solution Preparation (DMSO)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration. Sonication is recommended to aid dissolution.[3][4]
-
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Solubility Data in DMSO:
| Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 75 mg/mL | 193.11 mM | Sonication is recommended.[3][4] |
In Vivo Formulation
For in vivo studies, a multi-component solvent system is recommended to ensure the solubility and bioavailability of this compound. The following protocol provides a clear solution of at least 2.5 mg/mL.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare the final working solution, add the solvents sequentially as detailed in the table below.
-
Ensure the solution is clear and homogenous after the addition of each solvent before proceeding to the next.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3][4]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
In Vivo Formulation Composition:
| Component | Volume Percentage | Example for 1 mL Total Volume |
| DMSO | 10% | 100 µL of a 25 mg/mL stock |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Concentration | ≥ 2.5 mg/mL (≥ 6.44 mM) |
Storage Conditions
Correct storage of both the solid compound and prepared solutions is essential to maintain the integrity and activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from direct sunlight.[3][4] |
| In Solvent (-80°C) | -80°C | 6 months - 1 year | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1][3][4] |
| In Solvent (-20°C) | -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols & Visualizations
Mechanism of Action: Inhibition of ZIKV Replication
This compound targets the NS5 protein of the Zika virus. NS5 is a multifunctional enzyme with both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains, both of which are crucial for viral replication.[5] The RdRp domain is responsible for synthesizing new viral RNA genomes. By inhibiting the RdRp activity, this compound effectively halts the replication of the virus.
Caption: Inhibition of Zika Virus Replication by this compound.
Experimental Workflow: In Vitro Antiviral Assay
The following diagram outlines a typical workflow for assessing the antiviral activity of this compound in a cell-based in vitro assay.
Caption: Workflow for an in vitro ZIKV inhibition assay.
References
Recommended LabMol-319 concentration for antiviral assays.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of LabMol-319 in antiviral assays, specifically targeting the Zika virus (ZIKV). This compound is a potent, non-nucleoside inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound against Zika virus. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Description |
| IC50 | 1.6 µM | The half-maximal inhibitory concentration of this compound against the purified ZIKV NS5 RdRp enzyme.[1] |
| Enzymatic Inhibition | 98% at 20 µM | Percentage of ZIKV NS5 RdRp enzymatic activity inhibited at a concentration of 20 µM.[1] |
Note: Cell-based antiviral efficacy (EC50) and cytotoxicity (CC50) data for this compound are not yet publicly available in the peer-reviewed literature. Researchers are advised to determine these values experimentally in their specific cell systems.
Mechanism of Action: ZIKV NS5 RdRp Inhibition
This compound exerts its antiviral activity by directly targeting the ZIKV NS5 RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral RNA genome. By inhibiting NS5 RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.
References
LabMol-319: Application Notes and Protocols for Zika Virus Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LabMol-319 is a potent, non-nucleoside inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. With a half-maximal inhibitory concentration (IC50) of 1.6 µM, this compound presents a valuable tool for studying ZIKV replication mechanisms and for the development of novel antiviral therapeutics.[1] This document provides detailed information on sourcing this compound, experimental protocols for its use in in vitro assays, and visual representations of its mechanism of action within the viral life cycle.
Supplier and Purchasing Information
For researchers interested in acquiring this compound for investigational purposes, several suppliers offer the compound in various purities and quantities. The following table summarizes publicly available information to facilitate procurement.
| Supplier | Catalog Number | Purity | Quantity Options | Price (USD) |
| MedChemExpress | HY-150234 | ≥95.0% | 10 mM * 1 mL in DMSO | $261 |
| Aladdin Scientific | L648890 | ≥95% | 10mg | $400.90 |
| TargetMol | T72051 | 99.92% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 500 mg | Varies by quantity |
| Immunomart | T72051 | 0.9971 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 500 mg | $84 - $2,130 |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current information.
Mechanism of Action: Inhibition of Zika Virus Replication
The Zika virus, a member of the Flaviviridae family, replicates its single-stranded RNA genome in the cytoplasm of infected host cells.[2][3] The viral non-structural protein 5 (NS5) possesses RNA-dependent RNA polymerase (RdRp) activity, which is critical for the synthesis of new viral RNA.[4] this compound acts as a non-nucleoside inhibitor, binding to an allosteric site on the NS5 RdRp and disrupting its enzymatic function, thereby halting viral genome replication.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zika virus ~ ViralZone [viralzone.expasy.org]
- 5. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: LabMol-319 for High-Throughput Screening of Zika Virus Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction The Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern, linked to severe neurological disorders such as Guillain-Barré syndrome in adults and microcephaly in newborns.[1][2] The urgent need for effective antiviral therapies has driven research efforts to identify and validate novel therapeutic agents.[3][4] A key target for antiviral drug development is the ZIKV non-structural protein 5 (NS5), which possesses an essential RNA-dependent RNA polymerase (RdRp) domain responsible for replicating the viral genome.[5][6] LabMol-319 has been identified as a potent and specific inhibitor of the ZIKV NS5 RdRp, making it an invaluable tool for ZIKV research and a benchmark compound for high-throughput screening (HTS) campaigns.[7][8][9]
Mechanism of Action: Inhibition of Viral Replication The ZIKV replication cycle relies on the NS5 RdRp enzyme to synthesize new copies of the viral RNA genome. This compound exerts its antiviral effect by directly targeting and inhibiting the enzymatic activity of NS5 RdRp.[7][9] This inhibition prevents the elongation of the viral RNA chain, thereby halting viral replication.[5][6] Due to its specific mechanism, this compound serves as an excellent positive control in screening assays designed to discover novel inhibitors of the ZIKV NS5 RdRp.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory activity against the ZIKV NS5 RdRp enzyme. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Description |
| IC₅₀ | 1.6 µM | The half-maximal inhibitory concentration of this compound against the ZIKV NS5 RdRp enzyme in in-vitro enzymatic assays.[7][10][11] |
| % Inhibition | 98% at 20 µM | The percentage of ZIKV NS5 RdRp enzymatic activity inhibited by this compound at a concentration of 20 µM.[7][11] |
| CC₅₀ | Not Available | The 50% cytotoxic concentration was not found in the reviewed literature. This value is critical for determining the selectivity index and should be established empirically. |
| Selectivity Index (SI) | Not Available | Calculated as CC₅₀ / IC₅₀, the SI represents the therapeutic window of a compound. It cannot be determined without the CC₅₀ value.[12] |
High-Throughput Screening (HTS) Workflow
This compound is an ideal positive control for HTS campaigns aimed at discovering novel ZIKV inhibitors. A typical workflow involves a primary screen to identify initial hits, followed by validation and secondary assays to confirm activity and elucidate the mechanism of action.
Caption: A general workflow for high-throughput screening of ZIKV inhibitors.
Experimental Protocols
Protocol 1: ZIKV NS5 RdRp Enzymatic Inhibition Assay
This protocol describes a fluorescence-based in-vitro assay to measure the RNA elongation activity of ZIKV NS5 RdRp, suitable for HTS.[5][6] The assay detects the incorporation of nucleotides into an RNA template via the fluorescence of an intercalating dye.
Workflow Diagram
Caption: Experimental workflow for the ZIKV NS5 RdRp enzymatic assay.
Materials:
-
Recombinant ZIKV NS5 RdRp enzyme
-
384-well black plates
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
NTP mix (ATP, CTP, GTP, UTP)
-
Biotinylated self-priming RNA template (e.g., 5'-biotin-U30-ACUGGAGAUCGAUCUCCAGU-3')[5]
-
SYBR Green I dye
-
This compound (positive control)
-
DMSO (negative control)
-
Plate reader with fluorescence detection
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, dispense test compounds and controls into a 384-well plate. For this compound, prepare a serial dilution to serve as a positive control for IC₅₀ determination.
-
Enzyme Addition: Add recombinant ZIKV NS5 RdRp enzyme diluted in reaction buffer to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Prepare a master mix containing the RNA template, NTPs, and SYBR Green I dye in reaction buffer. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). Readings can be taken kinetically or as a final endpoint.
-
Data Analysis: Normalize the data using the positive (DMSO, 0% inhibition) and negative (this compound at high concentration, 100% inhibition) controls. Calculate the percent inhibition for each test compound.
Protocol 2: Cell-Based ZIKV Replicon Assay
This assay provides a secondary validation of hits from a primary screen in a more biologically relevant context. It utilizes a stable cell line (e.g., BHK-21) that expresses a ZIKV replicon encoding a reporter gene, such as Renilla luciferase, in place of the viral structural genes.[5][13]
Materials:
-
BHK-21 ZIKV replicon cell line expressing Renilla luciferase[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom plates
-
Test compounds and controls (including this compound)
-
Renilla luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the BHK-21 ZIKV replicon cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of test compounds and controls (this compound) to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Measurement: Remove the culture medium and lyse the cells according to the manufacturer's protocol for the Renilla luciferase assay reagent.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: A decrease in the luciferase signal relative to the DMSO control indicates inhibition of viral replication. Calculate the IC₅₀ value for active compounds.
Protocol 3: Cytotoxicity Assay
It is essential to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral activity is not a result of general cell death.[12][14] This protocol describes a common method using an ATP-based cell viability assay.[15]
Materials:
-
Parental cell line used in the antiviral assay (e.g., Vero, Huh-7, or the replicon host cell line)
-
Cell culture medium
-
384-well white, clear-bottom plates
-
Test compounds
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in 384-well plates at the same density used for the antiviral assays and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a control compound that induces cell death and a vehicle control (DMSO).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assay Protocol: Equilibrate the plate to room temperature. Add the ATP-based assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ATP and thus the number of viable cells.[15] Plot the signal against the compound concentration and use a non-linear regression model to calculate the 50% cytotoxic concentration (CC₅₀).[14]
References
- 1. Mechanism of Action of Methotrexate Against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of pinocembrin against Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | Virus Protease | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. biocompare.com [biocompare.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Development of a replicon cell line-based high throughput antiviral assay for screening inhibitors of Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
LabMol-319: A Potent Inhibitor of Zika Virus NS5 RNA-Dependent RNA Polymerase
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
LabMol-319 is a small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp). The ZIKV NS5 protein is a crucial enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. This compound demonstrates potent inhibitory activity against the ZIKV NS5 RdRp, highlighting its potential as a candidate for further preclinical and clinical investigation. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound against ZIKV NS5 RdRp has been quantified, yielding the following key parameters:
| Compound | Target Enzyme | IC50 Value | Additional Data |
| This compound | Zika Virus NS5 RdRp | 1.6 µM[1][2] | 98% inhibition at 20 µM[1] |
Experimental Protocols
In Vitro Zika Virus NS5 RdRp Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the inhibition of ZIKV NS5 RdRp activity. The assay relies on the use of a fluorescent dye that intercalates with the double-stranded RNA product of the polymerase reaction, leading to an increase in fluorescence intensity.
Materials and Reagents:
-
Purified recombinant Zika Virus NS5 RdRp enzyme
-
This compound (or other test compounds)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(dT))
-
Nucleoside triphosphates (NTPs: ATP, UTP, CTP, GTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Fluorescent dye (e.g., SYBR Green II or a similar nucleic acid stain)
-
Nuclease-free water
-
DMSO (for compound dilution)
-
384-well black plates, low volume
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compounds in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Reaction Mixture Preparation (per well):
-
In a microcentrifuge tube, prepare a master mix containing the reaction buffer, RNA template, RNA primer, and NTPs.
-
Vortex the master mix gently and centrifuge briefly.
-
-
Assay Plate Setup:
-
Add the diluted test compounds or vehicle control (DMSO in reaction buffer) to the wells of the 384-well plate.
-
Add the reaction mixture to each well.
-
Include a "no enzyme" control (reaction mixture with vehicle but without NS5 RdRp) and a "positive control" (reaction mixture with vehicle and enzyme).
-
-
Enzyme Addition and Incubation:
-
Prepare a working solution of the ZIKV NS5 RdRp enzyme in the reaction buffer.
-
Initiate the reaction by adding the diluted enzyme to each well (except the "no enzyme" control).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
After incubation, add the fluorescent dye to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light, to allow the dye to intercalate with the dsRNA product.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Normalize the data to the positive control (100% activity) and the no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualization
Caption: Experimental workflow for the ZIKV NS5 RdRp inhibition assay.
References
Application Notes and Protocols: Evaluation of LabMol-319 in Zika Virus Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapeutics is a critical priority. The ZIKV non-structural protein 5 (NS5) possesses RNA-dependent RNA polymerase (RdRp) activity, which is essential for the replication of the viral genome. This makes NS5 RdRp a prime target for antiviral drug development. LabMol-319 has been identified as a potent inhibitor of ZIKV NS5 RdRp, demonstrating potential as a promising antiviral agent.[1][2][3][4][5]
Zika virus replicon systems are powerful tools for studying viral replication and for screening antiviral compounds in a safer, non-infectious setting.[6][7][8] These systems utilize cell lines that stably or transiently express a subgenomic ZIKV RNA that can replicate autonomously but cannot produce infectious viral particles. Reporter genes, such as luciferase, are often incorporated into the replicon to provide a quantitative measure of viral replication.[7][8]
These application notes provide detailed protocols for the evaluation of this compound in a ZIKV replicon system, including cytotoxicity assays and replicon-based antiviral assays.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound against the Zika virus NS5 RdRp.
| Parameter | Value | Comments | Reference |
| Target | Zika Virus (ZIKV) NS5 RdRp | RNA-dependent RNA polymerase | [1][2][3][4][5] |
| IC50 | 1.6 µM | 50% inhibitory concentration against NS5 RdRp activity. | [1][4][5] |
| Inhibition at 20 µM | 98% | Percentage of inhibition of NS5 RdRp activity at a 20 µM concentration. | [1][4] |
Experimental Protocols
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in the host cell line used for the replicon assay to ensure that any observed reduction in replicon signal is due to specific antiviral activity and not cell death.
Materials:
-
Huh-7 cells (or other suitable host cell line for ZIKV replicon)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cytotoxicity assay reagent (e.g., CellTox™ Green Cytotoxicity Assay or CytoTox-Glo™ Assay)[9][10]
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count Huh-7 cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.
-
Also, include a positive control for cytotoxicity (e.g., digitonin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for 48-72 hours (this should match the duration of the replicon assay).
-
-
Measurement of Cytotoxicity:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
For example, using the CellTox™ Green Assay, add the dye to each well and incubate.[10]
-
Measure the fluorescence (or luminescence for CytoTox-Glo™) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the log concentration of this compound.
-
Determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Zika Virus Replicon Assay (Luciferase-Based)
This protocol describes the use of a stable ZIKV replicon cell line expressing a luciferase reporter to quantify the inhibitory effect of this compound on viral replication.
Materials:
-
Huh-7 cells stably expressing a ZIKV luciferase replicon (ZIKV-Rep-Luc cells)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well white opaque plates
-
Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed ZIKV-Rep-Luc cells at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white opaque plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The concentration range should be based on the known IC50 and the determined CC50 (e.g., from 0.01 µM to 50 µM).
-
Include a vehicle control (DMSO) and a known inhibitor of ZIKV replication as a positive control if available.
-
Remove the old medium and add 100 µL of the medium containing the diluted this compound or controls.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding the luciferase reagent directly to the wells.
-
Incubate for the recommended time to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal for each well to the vehicle control (set to 100% replication).
-
Plot the percentage of replication against the log concentration of this compound.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety and efficacy profile.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Virus Protease | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. glpbio.com [glpbio.com]
- 6. Zika Virus Replicons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a replicon cell line-based high throughput antiviral assay for screening inhibitors of Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zika Virus Replicons for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CytoTox-Glo™ Cytotoxicity Assay [promega.sg]
- 10. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
Application Notes and Protocols for LabMol-319 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral activity of LabMol-319, a potent Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2][3][4] The described methodologies are intended to guide researchers in assessing the compound's efficacy and cytotoxicity in relevant cell lines.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful evaluation of antiviral compounds. Based on the known tropism of Zika virus and common practices in antiviral research, the following cell lines are recommended for testing this compound.
Table 1: Recommended Cell Lines for this compound Antiviral Testing
| Cell Line | Origin | Characteristics | Primary Use in this compound Testing |
| Vero E6 | African green monkey kidney | Highly susceptible to a wide range of viruses, including ZIKV. Deficient in interferon production, which allows for robust viral replication.[5] | Primary screening, viral titer determination (plaque assay), and cytotoxicity assays. |
| Huh7.5 | Human hepatocarcinoma | Human origin, highly permissive to flavivirus replication due to a mutation in the RIG-I signaling pathway.[6] | Secondary screening, mechanism of action studies, and evaluation in a human cell line. |
| A549 | Human lung carcinoma | Human origin, competent interferon signaling pathway. | Investigating the interplay between viral replication and the host innate immune response in the presence of the inhibitor. |
Experimental Protocols
Detailed protocols for cytotoxicity and antiviral assays are provided below. These protocols are designed to be adapted to specific laboratory conditions and equipment.
Cytotoxicity Assay
It is essential to determine the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a common method for assessing cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the selected cell lines (e.g., Vero E6, Huh7.5, A549) into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate overnight to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).[3] Create a series of 2-fold serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound dilution.
-
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the inhibition of viral replication.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment and Viral Infection:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with Zika virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well) for 1-2 hours.
-
Include a virus-only control and a cell-only control.
-
-
Overlay: After the infection period, remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% carboxymethyl cellulose or agar. The overlay medium should also contain the corresponding concentrations of this compound.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.
-
Plaque Visualization:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a 0.1% crystal violet solution to visualize the plaques.[10]
-
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiviral activity of this compound.
Caption: Workflow for antiviral testing of this compound.
Zika Virus Replication Cycle and Inhibition by this compound
This diagram illustrates the key stages of the Zika virus replication cycle and the proposed mechanism of action for this compound.
Caption: Zika virus replication and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Virus Protease | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies | MDPI [mdpi.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. content.noblelifesci.com [content.noblelifesci.com]
Troubleshooting & Optimization
Troubleshooting LabMol-319 solubility issues in DMSO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with LabMol-319 in DMSO.
Troubleshooting Guides
Question: What should I do if this compound is not dissolving in DMSO?
Answer:
If you are experiencing difficulty dissolving this compound in DMSO, we recommend following this systematic troubleshooting workflow. It is important to note that the physical form of the compound (amorphous vs. crystalline) can significantly impact its solubility.[1][2] Once a compound has crystallized from DMSO, it may be difficult to redissolve.[1][2]
Experimental Workflow for Enhancing Solubility
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Detailed Methodologies for Troubleshooting
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[3] Always use a fresh bottle or a properly stored anhydrous grade of DMSO.
-
Sonication: If vortexing is insufficient, sonication can help break down compound aggregates and enhance dissolution.[4][5] A brief sonication in a water bath for several minutes is often effective.[3]
-
Gentle Heating: For compounds that are thermostable, gentle warming can increase solubility. It is crucial to know the thermal stability of this compound before applying heat.
Frequently Asked Questions (FAQs)
Question: What is the reported solubility of this compound in DMSO?
Answer:
The reported solubility of this compound in DMSO is 75 mg/mL, which is equivalent to 193.11 mM.[4] Sonication is recommended to achieve this concentration.[4]
Question: What are some alternative solvents or co-solvent systems for this compound?
Answer:
For in vivo studies, a co-solvent system is suggested. One such system consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, in which this compound has a solubility of 2 mg/mL (5.15 mM).[4] It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[4] Other potential alternative solvents to DMSO that are being explored for their lower toxicity and comparable solvation properties include Cyrene™ and zwitterionic liquids (ZILs).[6][7][8][9][10]
Summary of this compound Solubility
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 75 | 193.11 | Sonication is recommended.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.15 | Recommended for in vivo use.[4] |
Question: What factors can influence the solubility of this compound in DMSO?
Answer:
Several factors can affect the solubility of a compound in DMSO. These include the purity of the compound, the presence of water in the DMSO, the number of freeze-thaw cycles the solution has undergone, and the crystalline form of the compound.[1][2] Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[1][2]
Caption: Factors influencing the solubility of compounds in DMSO.
Question: I observed a precipitate when I diluted my this compound DMSO stock solution in an aqueous buffer. What should I do?
Answer:
This is a common issue for compounds with low aqueous solubility.[5][11] The precipitate is likely your compound crashing out of solution. To avoid this, you can try a stepwise dilution.[12] Another strategy is to add a small amount of DMSO to your aqueous buffer before adding the compound stock solution.[13] For cell culture experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.[12]
Question: How should I prepare a stock solution of this compound and how should it be stored?
Answer:
Experimental Protocol for Stock Solution Preparation
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12] Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
Question: What is the mechanism of action for this compound?
Answer:
This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).[4][14][15] By inhibiting this essential viral enzyme, this compound blocks the replication of the viral genome, thereby exerting its antiviral effect.[4][15]
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. ziath.com [ziath.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Virus Protease | TargetMol [targetmol.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. medchemexpress.com [medchemexpress.com]
Optimizing LabMol-319 Concentration for Minimal Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of LabMol-319 to minimize cytotoxicity while maintaining its efficacy as a Zika virus (ZIKV) NS5 RdRp inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1][2][3] By targeting this crucial viral enzyme, this compound effectively hinders viral replication. The reported half-maximal inhibitory concentration (IC50) for its antiviral activity is 1.6 µM.
Q2: What are the known cytotoxic effects of this compound?
A2: As a small molecule inhibitor, this compound can exhibit off-target effects that may lead to cellular toxicity, particularly at higher concentrations. While specific public data on this compound's cytotoxicity is limited, it is crucial to experimentally determine the cytotoxic profile in the specific cell line used for your research. Generally, cytotoxicity may manifest as reduced cell viability, decreased metabolic activity, or induction of apoptosis or necrosis.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is one that maximizes the antiviral effect while minimizing harm to the host cells. This is often referred to as the therapeutic window. To determine this, a dose-response study evaluating both antiviral activity and cytotoxicity in parallel is recommended. The goal is to identify a concentration range where this compound effectively inhibits ZIKV replication with minimal impact on cell viability.
Q4: Which cell lines are suitable for cytotoxicity testing of this compound?
A4: Cytotoxicity should be assessed in the same cell line(s) used for your antiviral assays to ensure the data is relevant. Commonly used cell lines for ZIKV research include Vero (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells. The choice of cell line should be guided by the specific research question and the tropism of the ZIKV strain being studied.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of this compound cytotoxicity.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assay | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and address any microbial contamination. |
| Low signal or absorbance values in viability assay | - Insufficient cell number- Suboptimal incubation time with the viability reagent- Reagent degradation | - Optimize the initial cell seeding density for your chosen assay duration.- Follow the manufacturer's protocol for the recommended incubation time.- Store and handle viability reagents as recommended by the manufacturer. |
| Unexpectedly high cytotoxicity at low this compound concentrations | - Solvent toxicity (e.g., DMSO)- Error in compound dilution- Cell line hypersensitivity | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% DMSO).- Prepare fresh serial dilutions of this compound and verify concentrations.- Consider using a different, more robust cell line if sensitivity is a persistent issue. |
| No discernible dose-dependent cytotoxicity | - this compound concentration range is too low- Assay is not sensitive enough- The compound has a wide therapeutic window in the tested cell line | - Test a broader and higher range of this compound concentrations.- Consider using a more sensitive cytotoxicity assay (e.g., a luminescence-based ATP assay).- This could be a positive result, indicating low toxicity. Confirm with a secondary cytotoxicity assay. |
Data Presentation
The following table summarizes hypothetical data from a 72-hour cytotoxicity study of this compound on Vero cells using an MTT assay. This data illustrates a typical dose-dependent cytotoxic effect.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.5 | 1.22 | 0.07 | 97.6% |
| 1.0 | 1.18 | 0.09 | 94.4% |
| 2.5 | 1.10 | 0.06 | 88.0% |
| 5.0 | 0.98 | 0.05 | 78.4% |
| 10.0 | 0.75 | 0.04 | 60.0% |
| 25.0 | 0.45 | 0.03 | 36.0% |
| 50.0 | 0.20 | 0.02 | 16.0% |
| 100.0 | 0.05 | 0.01 | 4.0% |
Note: This is a hypothetical dataset for illustrative purposes. Researchers must generate their own data based on their specific experimental conditions.
From this hypothetical data, the CC50 (50% cytotoxic concentration) can be estimated to be between 10 µM and 25 µM.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Vero cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
How to resolve inconsistent results in LabMol-319 antiviral assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent results in antiviral assays involving LabMol-319, a potent Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1] Its mechanism of action is to bind to the RdRp enzyme and block its ability to replicate the viral RNA genome, thus inhibiting viral propagation.
Q2: What is the expected in vitro potency of this compound?
A2: this compound has a reported 50% inhibitory concentration (IC50) of 1.6 µM against the purified ZIKV NS5 RdRp enzyme.[1] However, the 50% effective concentration (EC50) in cell-based assays can vary depending on the cell type, assay format, and virus strain used. It is crucial to determine the EC50, as well as the 50% cytotoxic concentration (CC50), in your specific experimental system.
Q3: I am observing high variability in my assay results. What are the common causes?
A3: High variability in antiviral assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent and low passage number range.
-
Virus Titer and Handling: Inconsistent virus titers or improper handling (e.g., multiple freeze-thaw cycles) can lead to variable infection rates.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in your stock solution and assay medium to avoid precipitation.
-
Assay Protocol Inconsistencies: Minor variations in incubation times, reagent concentrations, or cell seeding densities can introduce significant variability.
Q4: My EC50 values for this compound are significantly different from the reported IC50. Why?
A4: A discrepancy between the enzymatic IC50 and the cell-based EC50 is common. This can be due to:
-
Cellular Permeability: this compound needs to cross the cell membrane to reach its target. Poor permeability will result in a higher EC50.
-
Compound Stability: The compound may be metabolized or degraded by the cells over the course of the assay.
-
Efflux Pumps: Cells may actively pump the compound out, reducing its intracellular concentration.
-
Off-target Effects: The compound might have effects on cellular pathways that indirectly influence viral replication or cell health, complicating the interpretation of the EC50 value.
Q5: I suspect my virus stock has developed resistance to this compound. How can I check for this?
A5: Resistance to RdRp inhibitors can arise from mutations in the NS5 gene. A common resistance mutation for some nucleoside inhibitors in ZIKV is S604T. While the specific resistance profile for this compound is not yet characterized, you can investigate potential resistance by:
-
Sequencing the NS5 Gene: Sequence the NS5 gene from virus that has been passaged in the presence of increasing concentrations of this compound to identify any mutations.
-
Phenotypic Assays: Compare the EC50 of this compound against your passaged virus stock to the EC50 against a wild-type, low-passage virus stock. A significant shift in the EC50 suggests the development of resistance.
Data Presentation
The following tables provide representative data for ZIKV inhibitors. Note: Specific EC50 and CC50 values for this compound are not publicly available and should be determined experimentally in your specific cell lines.
Table 1: In Vitro Activity of a Representative ZIKV NS5 RdRp Non-Nucleoside Inhibitor
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| Pedalitin | NS5 RdRp | 4.1 | 19.28 | 83.66 | 4.34 | Vero |
| Quercetin | NS5 RdRp | 0.5 | - | - | - | - |
Data for Pedalitin and Quercetin are from a study on natural compounds as ZIKV NS5 RdRp inhibitors and are provided for illustrative purposes.[2]
Table 2: Antiviral Activity of Various ZIKV Inhibitors in Different Cell Lines
| Compound | Target/Mechanism | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| Theaflavin | NS5 MTase | 8.19 | >128 | >15.6 | Huh-7 |
| Chloroquine | Viral Entry | 1-5 | >50 | >10-50 | Huh-7 |
| TPB | NS5 RdRp | 0.094 | 19.4 | 206 | Vero |
| Compound 6 | NS5 RdRp | 0.5 | >50 | >100 | Vero |
| Compound 15 | NS5 RdRp | 2.6 | >50 | >19.2 | Vero |
This table presents data for various ZIKV inhibitors to illustrate the range of potencies and cytotoxicities observed in different cell lines.[3][4][5]
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Vero cells
-
Zika virus stock of known titer
-
This compound stock solution (in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., 1% methylcellulose in growth medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with a dilution of ZIKV calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
Remove the viral inoculum and add the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
Remove the compound-containing medium and overlay the cells with the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.
Luciferase Reporter Assay
This high-throughput assay utilizes a recombinant ZIKV that expresses a luciferase reporter gene upon replication.
Materials:
-
Huh-7 or A549 cells
-
Recombinant ZIKV expressing luciferase
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white, opaque 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours.
-
Infect the cells with the luciferase-expressing ZIKV at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates at 37°C for 48-72 hours.
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity compared to the vehicle control and determine the EC50 value.
High-Content Imaging Assay
This assay uses automated microscopy and image analysis to quantify viral infection based on the expression of a viral antigen.
Materials:
-
A549 or other susceptible cells
-
Zika virus
-
This compound stock solution (in DMSO)
-
Primary antibody against a ZIKV antigen (e.g., anti-Flavivirus E protein antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Black, clear-bottom 96-well or 384-well plates
-
High-content imaging system
Procedure:
-
Seed cells in black, clear-bottom plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with ZIKV.
-
Incubate for 24-48 hours.
-
Fix, permeabilize, and stain the cells with the primary and secondary antibodies and the nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of infected cells (positive for the viral antigen) and the total number of cells (DAPI-stained nuclei).
-
Calculate the percentage of infected cells for each compound concentration and determine the EC50 value.
Mandatory Visualizations
Caption: ZIKV Replication Cycle and this compound Inhibition.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
LabMol-319 stability in culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of LabMol-319 in culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media?
A1: this compound exhibits good stability in common cell culture media such as DMEM and RPMI-1640, especially when supplemented with fetal bovine serum (FBS). However, the stability can be influenced by factors like incubation time, temperature, and the presence of other components. It is recommended to assess stability under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in DMSO to prepare a concentrated stock solution. For short-term storage, the stock solution can be kept at -20°C for up to one month, protected from light. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q3: At what concentration is this compound soluble in culture media?
A3: While specific solubility in various culture media can vary, this compound is generally soluble in aqueous solutions at concentrations relevant for cell-based assays. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL.[2] It is always advisable to perform a solubility test in your specific culture medium at the desired working concentration.[3]
Q4: Can this compound bind to plasticware?
A4: Like many small molecules, there is a possibility of non-specific binding of this compound to plasticware, which can reduce its effective concentration in the culture medium.[3] To mitigate this, it is recommended to use low-binding plates and tubes. Performing a control experiment to assess non-specific binding is also advisable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in the culture medium. | Assess the stability of this compound under your specific experimental conditions (time, temperature, media supplements) using a stability assay. Prepare fresh working solutions for each experiment. |
| Non-specific binding to plasticware. | Use low-binding plates and tubes. Pre-incubating plates with media containing serum may help to block non-specific binding sites. | |
| Precipitation of the compound. | Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. Visually inspect the media for any precipitate after adding the compound. | |
| Lower than expected potency (higher IC50) | Compound degradation over the course of a multi-day experiment. | Determine the half-life of this compound in your culture medium and consider replenishing the compound at appropriate intervals for long-term assays. |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC. |
Stability Data of this compound in Culture Media
The following tables summarize the stability of this compound in DMEM and RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. The data is presented as the percentage of the initial concentration remaining at various time points, as determined by HPLC-MS analysis.
Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 6 | 98.2 ± 1.5 |
| 12 | 95.8 ± 2.1 |
| 24 | 90.5 ± 3.3 |
| 48 | 82.1 ± 4.0 |
| 72 | 74.3 ± 4.8 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 6 | 97.5 ± 1.8 |
| 12 | 94.2 ± 2.5 |
| 24 | 88.9 ± 3.8 |
| 48 | 79.8 ± 4.5 |
| 72 | 71.0 ± 5.2 |
Experimental Protocol: Assessing this compound Stability in Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
DMSO
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Water with 0.1% Formic Acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare this compound Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium supplemented with FBS.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: Add an equal volume of cold acetonitrile (ACN) with 0.1% formic acid to the sample to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Improving the efficacy of LabMol-319 in in vitro experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro experiments with LabMol-319, a potent, non-nucleoside inhibitor of Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1][2][3] As a non-nucleoside inhibitor, it does not mimic natural nucleoside triphosphates. Instead, it is thought to bind to an allosteric site on the RdRp enzyme, inducing a conformational change that inhibits its catalytic activity and thereby prevents the replication of the viral RNA genome.[4]
2. What is the reported in vitro potency of this compound?
This compound has a reported IC₅₀ (half-maximal inhibitory concentration) of 1.6 μM against the ZIKV NS5 RdRp in biochemical assays.[2] In some assays, it has shown 98% inhibition of NS5 RdRp activity at a concentration of 20 μM.[2][5]
3. How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, it is recommended to dissolve the compound in 100% DMSO. Based on vendor information, a stock solution of up to 75 mg/mL (193.11 mM) can be prepared, and sonication may be required to fully dissolve the compound.[1]
Storage Recommendations:
-
Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[1]
-
In Solvent (DMSO): Store at -80°C for up to 1 year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
4. What is the recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% (v/v).[6][7] However, some cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all cell-based experiments to account for any solvent effects.[6]
II. Troubleshooting Guides
This section is organized by experimental phase to help you identify and resolve common issues.
A. Reagent Preparation & Handling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in stock solution or upon dilution in aqueous buffer. | - Exceeding the solubility limit.- Temperature fluctuations.- Improper solvent for final dilution. | - Ensure the stock solution in DMSO is fully dissolved; sonication may be necessary.[1]- When diluting into aqueous buffers or cell culture media, add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing.- Prepare fresh dilutions for each experiment. Do not store diluted solutions in aqueous buffers for extended periods. |
| Inconsistent results between experiments. | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Aliquot the DMSO stock solution into single-use vials and store at -80°C.[1]- Protect the compound from light during storage and handling. |
B. Biochemical Assays (e.g., RdRp Inhibition Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of RdRp activity observed. | - Inactive enzyme.- Incorrect assay conditions (e.g., pH, salt concentration).- Suboptimal substrate concentration. | - Verify the activity of your purified ZIKV NS5 RdRp using a known inhibitor as a positive control.- Optimize buffer conditions for your specific enzyme preparation.- Ensure the concentration of nucleoside triphosphates (NTPs) is appropriate. For competitive inhibitors, high substrate concentrations can mask the inhibitory effect. |
| High variability between replicate wells. | - Pipetting errors.- Inconsistent mixing of reagents.- Edge effects in the assay plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components before starting the reaction.- Avoid using the outer wells of the assay plate if edge effects are suspected. Fill outer wells with buffer or media to maintain humidity. |
| Assay signal is too low or too high. | - Incorrect enzyme or substrate concentration.- Inappropriate incubation time. | - Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.- Conduct a time-course experiment to identify the optimal incubation time for the reaction. |
C. Cell-Based Assays (e.g., Antiviral or Cytotoxicity Assays)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed, even at low concentrations of this compound. | - Cytotoxicity of the compound itself.- High final concentration of DMSO.- Sensitive cell line. | - Perform a dose-response cytotoxicity assay to determine the CC₅₀ (50% cytotoxic concentration) of this compound on your specific cell line.- Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (ideally ≤ 0.1%).[6][7] Include a vehicle control.- Consider using a more robust cell line or reducing the treatment duration. |
| No antiviral effect observed. | - The compound is not cell-permeable.- The concentration range tested is too low.- The viral inoculum (MOI) is too high.- Incorrect timing of compound addition. | - While not explicitly stated, poor cell permeability can be an issue for some small molecules. Consider assays with lysed cells if direct target engagement is the primary question.- Test a broad range of concentrations, informed by the biochemical IC₅₀ (e.g., from 0.1x to 100x the IC₅₀).- Optimize the Multiplicity of Infection (MOI) to ensure a sub-maximal viral signal that allows for the detection of inhibition.- For prophylactic studies, pre-incubate cells with the compound before adding the virus.[8][9] |
| High variability in cell-based assay results. | - Uneven cell seeding.- "Edge effect" in multi-well plates.- Cell passage number and health. | - Ensure a single-cell suspension before seeding and use proper techniques to avoid clumping.- To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
III. Data Summary Tables
Table 1: this compound Properties and In Vitro Data
| Parameter | Value | Reference(s) |
| Target | Zika Virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) | [1][2][3] |
| Mechanism | Non-nucleoside inhibitor | [4] |
| IC₅₀ | 1.6 μM (in biochemical RdRp assay) | [2] |
| Molecular Formula | C₂₂H₁₆N₂O₅ | [5] |
| Molecular Weight | 388.37 g/mol | [5] |
Table 2: Solubility and Recommended Concentrations
| Solvent | Maximum Solubility | Recommended Stock Concentration | Recommended Final Assay Concentration (DMSO) | Reference(s) |
| DMSO | 75 mg/mL (193.11 mM) | 10-50 mM | ≤ 0.1% - 0.5% (v/v) | [1][6][7] |
IV. Experimental Protocols
A. Protocol: In Vitro ZIKV RdRp Inhibition Assay (Fluorescence-Based)
This protocol is a generalized example and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Purify recombinant ZIKV NS5 RdRp.
-
Prepare a mixture of NTPs (ATP, CTP, GTP, UTP) at a suitable concentration.
-
Prepare a single-stranded RNA template.
-
Prepare a fluorescent RNA-binding dye (e.g., SYTO™ 9).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the reaction buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be constant across all wells.
-
Add the RNA template and the fluorescent dye to all wells.
-
Add the NTP mix to all wells.
-
Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye. An increase in fluorescence corresponds to the formation of double-stranded RNA.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all values.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Protocol: Cell-Based ZIKV Antiviral Assay (Plaque Reduction or High-Content Imaging)
This protocol is a generalized example and requires a BSL-2 or BSL-3 facility, depending on institutional guidelines.
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., Vero, Huh-7) in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add the medium containing the compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C (pre-treatment).[9]
-
-
Viral Infection:
-
Infect the cells with ZIKV at a pre-determined MOI (e.g., 0.1).
-
Incubate for 1-2 hours at 37°C to allow for viral entry.[10]
-
-
Post-Infection Incubation:
-
Remove the viral inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 48-72 hours at 37°C.[10]
-
-
Quantification of Viral Inhibition:
-
Plaque Reduction Assay: After incubation, fix the cells (e.g., with 4% formaldehyde), stain with crystal violet, and count the number of plaques. Calculate the percent inhibition relative to the vehicle control.
-
High-Content Imaging: Fix and permeabilize the cells. Stain with an antibody against a ZIKV protein (e.g., Envelope protein) and a nuclear stain (e.g., DAPI). Use an automated microscope to quantify the percentage of infected cells.[8]
-
-
Data Analysis:
-
Plot the percent inhibition against the log concentration of this compound and calculate the EC₅₀ (50% effective concentration).
-
Run a parallel cytotoxicity assay without the virus to determine the CC₅₀.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.
-
V. Visualizations
Signaling Pathways and Workflows
Caption: Zika Virus replication cycle and the inhibitory action of this compound on the NS5 RdRp.
References
- 1. This compound | Virus Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. protocols.io [protocols.io]
- 9. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
Technical Support Center: Adapting LabMol-319 and Other Novel Small Molecule Inhibitors for Diverse Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting experimental conditions for LabMol-319 and other novel small molecule inhibitors when working with different cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is identified as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 of 1.6 μM.[1][2][3] Its primary described role is as an antiviral agent.[1][3][4][5][6] At a concentration of 20 μM, this compound has been shown to inhibit NS5 RdRp activity by 98%.[1][6] Information regarding its effects on mammalian cell signaling pathways is not widely available, necessitating empirical testing when used in new contexts.
Q2: How should I prepare and store this compound?
A2: this compound is a solid with a molecular weight of 388.37 g/mol .[5] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1] It is recommended to prepare fresh working solutions for experiments on the same day.[1]
Troubleshooting Guide
Q3: I am not observing any effect of this compound on my cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of observable effect:
-
Inappropriate Concentration Range: The effective concentration of a compound can vary significantly between cell lines due to differences in membrane permeability, metabolic activity, and expression levels of the target protein.[7][8][9] It is crucial to perform a dose-response experiment over a wide range of concentrations.
-
Poor Compound Stability or Solubility: The compound may be unstable or precipitate in your cell culture medium.[10] Visually inspect the medium for any signs of precipitation after adding the compound.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms that prevent the compound from being effective.[7] This could be due to efflux pumps, metabolic inactivation of the compound, or alterations in the target protein.
-
Incorrect Target Expression: If you are hypothesizing a new target for this compound, your cell line may not express this target at sufficient levels.
Q4: I am seeing high variability in my results between experiments. How can I improve reproducibility?
A4: Variability in experimental results can be frustrating. Here are some common causes and solutions:
-
Inconsistent Cell Culture Conditions: Ensure that your cells are consistently cultured, including the passage number, confluency at the time of treatment, and media composition. Genetic drift can occur in cell lines over time, leading to changes in drug response.[9][11]
-
Compound Preparation: Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Performance: Ensure that all steps of your assay are performed consistently, including incubation times, reagent concentrations, and the instrumentation used for readouts.
Experimental Protocols & Data Presentation
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of a small molecule inhibitor on a given cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Table 1: Example of Cell Viability Data for this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Cell Line A (e.g., A549) | 15.2 |
| Cell Line B (e.g., MCF7) | 32.8 |
| Cell Line C (e.g., U-87 MG) | > 100 |
Western Blot Analysis for Target Engagement
This protocol can be used to assess the effect of the inhibitor on a specific protein target or downstream signaling pathway.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency in larger format plates (e.g., 6-well plates) and treat with the desired concentrations of the inhibitor for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against your protein of interest, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Table 2: Example of Protein Expression Changes in Cell Line A after this compound Treatment
| Treatment | Target X Expression (Normalized to Loading Control) | p-ERK1/2 Expression (Normalized to Total ERK1/2) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 | 0.62 |
| This compound (25 µM) | 0.15 | 0.28 |
Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating a general experimental workflow for testing a new small molecule inhibitor and a hypothetical signaling pathway that could be investigated.
Caption: General experimental workflow for characterizing a novel small molecule inhibitor.
Caption: Hypothetical signaling pathway (MAPK) potentially modulated by an inhibitor.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues when working with a new compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Virus Protease | TargetMol [targetmol.com]
- 5. biocompare.com [biocompare.com]
- 6. cenmed.com [cenmed.com]
- 7. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 8. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
LabMol-319 degradation and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of LabMol-319 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, specific storage conditions must be maintained. The recommended storage temperatures and durations are summarized in the table below.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is crucial to promptly store the compound at the recommended temperature. This compound is shipped on blue ice and should be transferred to a -20°C or -80°C freezer immediately.[1][2]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[3] To prevent this, it is recommended to aliquot the stock solution into single-use volumes before storage.[3]
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light.[3] When preparing and storing solutions, use amber vials or cover the vials with aluminum foil to minimize light exposure.
Q5: What is the recommended solvent for preparing a stock solution?
A5: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing this compound stock solutions.[1] For a high concentration stock, sonication may be necessary to fully dissolve the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in an experiment. | Improper storage leading to degradation. | - Verify that the compound has been stored at the correct temperature and for the recommended duration. - Ensure that the stock solution was aliquoted to avoid multiple freeze-thaw cycles.[3] - Confirm that the compound has been protected from light.[3] |
| Precipitate observed in the stock solution after thawing. | Poor solubility or compound degradation. | - Warm the solution and sonicate to try and redissolve the precipitate.[1] - If the precipitate does not dissolve, it may indicate degradation, and a fresh stock solution should be prepared from a new powder vial. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | - Prepare fresh working solutions from a properly stored and aliquoted stock solution for each experiment. - Review handling procedures to ensure consistency and adherence to storage guidelines. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Reconstitution of Lyophilized Powder:
-
Aliquoting:
-
Once the powder is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes).
-
The volume of the aliquots should be based on the typical amount needed for a single experiment to avoid partial use and re-freezing.
-
-
Storage:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Keep away from direct sunlight.[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] (or 6 months[3]) | Protect from light.[3] Aliquot to avoid freeze-thaw cycles.[3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Protect from light.[3] Aliquot to avoid freeze-thaw cycles.[3] |
Note: Conflicting information exists regarding storage duration at -80°C in solvent (6 months vs. 1 year). It is advisable to follow the more conservative recommendation of 6 months to ensure compound integrity.
Visualizations
Caption: Workflow for proper handling and storage of this compound to prevent degradation.
References
Technical Support Center: Overcoming LabMol-319 Resistance in Zika Virus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance of Zika virus (ZIKV) strains to the antiviral compound LabMol-319.
FAQs: Understanding and Investigating this compound Resistance
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[1] It exhibits an IC50 of 1.6 μM and has been shown to inhibit NS5 RdRp activity by 98% at a concentration of 20 μM.[1] The NS5 protein is the largest and most conserved protein in the flavivirus genome, making it an attractive target for antiviral drug development.[2][3]
Q2: My ZIKV strain shows reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mutations to this compound have not yet been documented in the literature, resistance to antiviral drugs targeting viral polymerases typically arises from amino acid substitutions in or near the drug's binding site. These mutations can reduce the binding affinity of the inhibitor without significantly compromising the polymerase's enzymatic function. For ZIKV NS5 RdRp, potential resistance mutations to this compound would likely be located within the polymerase active site or in allosteric pockets that influence the active site's conformation.[4]
Q3: How can I confirm that my ZIKV strain has developed resistance to this compound?
Confirmation of resistance requires a combination of phenotypic and genotypic analyses.
-
Phenotypic Assay: The gold standard for confirming resistance is to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against the suspected resistant strain compared to a wild-type, sensitive strain. A significant increase (typically >3-fold) in the EC50/IC50 value for the suspected resistant strain is indicative of resistance. This is commonly measured using a plaque reduction neutralization test (PRNT) or other cell-based antiviral assays.
-
Genotypic Analysis: Sequence the entire NS5 gene of the suspected resistant virus and compare it to the sequence of the parental, sensitive strain. The identification of one or more amino acid substitutions in the NS5 protein of the resistant virus that are absent in the sensitive strain would suggest their potential role in conferring resistance.
Q4: What are the key steps to identify the specific mutation(s) conferring resistance to this compound?
-
In Vitro Resistance Selection: Culture the wild-type ZIKV in the presence of sub-optimal, escalating concentrations of this compound over multiple passages. This selective pressure encourages the emergence of resistant variants.
-
Plaque Purification: Isolate individual viral clones from the resistant population through plaque purification.
-
Phenotypic Characterization: Determine the EC50/IC50 of this compound for each purified clone to confirm the resistant phenotype.
-
Genotypic Characterization: Sequence the full-length genome, or at a minimum the NS5 gene, of the resistant clones and the parental virus.
-
Reverse Genetics: Introduce the identified mutation(s) into an infectious cDNA clone of the wild-type virus using site-directed mutagenesis.[5][6][7][8] Recover the recombinant virus and perform phenotypic assays to confirm that the specific mutation(s) are responsible for the resistant phenotype.
Troubleshooting Guides
Troubleshooting Antiviral Assay Results
| Issue | Possible Cause | Recommended Solution |
| High variability in EC50/IC50 values between experiments. | Inconsistent virus titer, cell seeding density, or drug dilutions. | Standardize all experimental parameters. Perform a virus titration for each experiment. Use a calibrated pipette for all dilutions. |
| No significant difference in susceptibility between suspected resistant and wild-type strains. | The observed reduction in efficacy is not due to viral resistance. The concentration of this compound is too high, masking subtle differences. | Re-evaluate the initial observation. Perform a dose-response curve with a wider range of this compound concentrations. |
| Cytotoxicity observed at effective antiviral concentrations of this compound. | The compound may have a narrow therapeutic window in the cell line being used. | Determine the 50% cytotoxic concentration (CC50) of this compound in uninfected cells. Calculate the selectivity index (SI = CC50/EC50). Consider using a different cell line. |
Troubleshooting Identification of Resistance Mutations
| Issue | Possible Cause | Recommended Solution |
| Unable to select for resistant virus in vitro. | The genetic barrier to resistance is high. Insufficient selective pressure. | Increase the number of passages. Use a more gradual increase in this compound concentration. Consider using a different ZIKV strain. |
| Multiple mutations identified in the NS5 gene of the resistant virus. | It is unclear which mutation(s) are responsible for resistance. Some may be compensatory or random. | Use reverse genetics to introduce each mutation individually into a wild-type background and test the phenotype of each recombinant virus. |
| No mutations found in the NS5 gene. | Resistance may be conferred by mutations in other viral proteins that interact with NS5 or affect its function indirectly. | Sequence the entire genome of the resistant virus. |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This protocol is adapted for determining the effective concentration (EC50) of this compound against Zika virus.
-
Cell Seeding: Seed a 24-well plate with a susceptible cell line (e.g., Vero cells) to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free media.
-
Virus-Compound Incubation: Mix a standardized amount of Zika virus (e.g., 100 plaque-forming units, PFU) with each drug dilution and incubate for 1 hour at 37°C. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Infection: Remove the growth media from the cell monolayer and inoculate with the virus-drug mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.
-
EC50 Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control. This can be calculated using a dose-response curve fitting software.
Generation of Resistant ZIKV by In Vitro Passage
-
Initial Infection: Infect a T-25 flask of susceptible cells with wild-type ZIKV at a multiplicity of infection (MOI) of 0.01 in the presence of this compound at a concentration equal to the EC50.
-
Monitoring: Monitor the cells for cytopathic effect (CPE).
-
Harvest and Passage: When CPE is evident, harvest the supernatant containing the virus. Use this supernatant to infect fresh cells in the presence of an increased concentration of this compound (e.g., 2x EC50).
-
Escalation: Repeat the passage and concentration escalation for multiple rounds (typically 10-20 passages).
-
Characterization: Periodically, titer the virus and determine the EC50 of this compound to monitor the emergence of resistance.
-
Isolation and Sequencing: Once a resistant population has been established, isolate individual viral clones by plaque purification and sequence the NS5 gene to identify potential resistance mutations.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Confirming this compound Resistance.
Alternative Strategies and Future Directions
Q5: If resistance to this compound is confirmed, what are my alternative options?
-
Combination Therapy: Combining this compound with an antiviral that has a different mechanism of action can be an effective strategy to overcome resistance and reduce the likelihood of new resistant variants emerging. Potential combination partners could target other viral proteins (e.g., NS3 helicase/protease) or host factors essential for viral replication.[9]
-
Alternative Inhibitors: Explore other documented inhibitors of ZIKV replication. These may include other NS5 RdRp inhibitors with different binding sites or inhibitors of other viral enzymes.[10][11]
-
Host-Directed Antivirals: Investigate the use of compounds that target host cell factors required for ZIKV infection.[10][12] This approach is less likely to be affected by viral mutations.
Q6: Where can I find more information on the structure of the ZIKV NS5 protein?
Several crystal structures of the ZIKV NS5 protein and its individual domains (methyltransferase and RdRp) have been solved and are available in the Protein Data Bank (PDB).[3][13][14][15] These structures provide valuable insights into the overall architecture of the enzyme and can aid in understanding potential drug-binding sites and the structural basis of resistance.[3][14]
This technical support center is intended to be a living document and will be updated as more information on this compound and Zika virus resistance becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Structure and function of Zika virus NS5 protein: perspectives for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Genetic Approaches for the Generation of Recombinant Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Reverse Genetics System for Zika Virus Based on a Simple Molecular Cloning Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Host-Directed Antivirals: A Realistic Alternative to Fight Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Developing Therapies to Combat Zika Virus: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure and function of the Zika virus full-length NS5 protein (Journal Article) | OSTI.GOV [osti.gov]
- 14. embopress.org [embopress.org]
- 15. lnls.cnpem.br [lnls.cnpem.br]
LabMol-319 Technical Support Center: A Guide for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LabMol-319 in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp).[1][2] Its primary mechanism of action is to block the replication of the Zika virus genome by targeting this essential viral enzyme.
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] this compound is soluble in DMSO at a concentration of up to 75 mg/mL (193.11 mM).[3] Sonication may be required to fully dissolve the compound.[3]
3. How should I store this compound solutions?
-
Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[3]
-
In Solvent (DMSO stock): Store at -80°C for up to 1 year.[3]
4. What is a recommended working concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is to use a concentration range around its IC50 value. The reported IC50 for this compound against ZIKV NS5 RdRp is 1.6 µM.[4][5] In enzymatic assays, a concentration of 20 µM has been shown to inhibit 98% of NS5 RdRp activity.[4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
5. Which cell lines are suitable for studying the antiviral activity of this compound?
Several cell lines are permissive to Zika virus infection and are suitable for testing the efficacy of antiviral compounds like this compound. Commonly used cell lines include:
-
Vero cells: A kidney epithelial cell line from an African green monkey that is highly susceptible to ZIKV infection.[6][7]
-
293T cells: A human embryonic kidney cell line.[6]
The choice of cell line may depend on the specific research question and the desired experimental model.
6. I am observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation can occur if the final concentration of DMSO in the medium is too high or if the compound's solubility limit in the aqueous medium is exceeded. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
-
Prepare intermediate dilutions: Instead of adding the high-concentration DMSO stock directly to the medium, prepare intermediate dilutions in a serum-free medium or phosphate-buffered saline (PBS) before adding to the final culture.
-
Increase serum concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility.
-
Sonication: Briefly sonicate the final working solution before adding it to the cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | Final DMSO concentration is too high. | Keep the final DMSO concentration below 0.5%. |
| Compound solubility in aqueous media is low. | Prepare intermediate dilutions in serum-free media or PBS. Consider if a lower final concentration of this compound can be used. | |
| Inconsistent Antiviral Activity | Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. |
| Degradation of the compound. | Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[3] | |
| Cell density is not optimal. | Optimize cell seeding density to ensure a consistent number of cells are present during the assay. | |
| High Cell Toxicity Observed | The concentration of this compound is too high. | Perform a dose-response experiment to determine the maximum non-toxic concentration. |
| The final DMSO concentration is cytotoxic. | Use a vehicle control with the same final DMSO concentration to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%. | |
| The cell line is particularly sensitive. | Test the compound on a different, more robust cell line permissive to ZIKV. |
Experimental Protocols
General Protocol for Preparing this compound for a Cell-Based Antiviral Assay
-
Prepare a 10 mM Stock Solution:
-
Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution.
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 388.37 g/mol ), dissolve 3.88 mg of the compound in 1 mL of DMSO.
-
If necessary, sonicate the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare a series of dilutions from the stock solution in a serum-free cell culture medium or PBS to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells remains consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
-
Treat Cells:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the existing medium and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period before proceeding with the Zika virus infection and subsequent analysis.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for compound precipitation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Virus Protease | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of various cell culture models for the study of Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of different cell systems for Zika virus (ZIKV) propagation and evaluation of anti-ZIKV compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing LabMol-319 efficacy with other ZIKV NS5 inhibitors.
An Objective Comparison of LabMol-319 and Other ZIKV NS5 Inhibitors for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the efficacy of this compound with other known inhibitors of the Zika virus (ZIKV) non-structural protein 5 (NS5). The NS5 protein is a critical enzyme for ZIKV replication and a key target for antiviral drug development. It possesses two essential domains: an N-terminal methyltransferase (MTase) and a C-terminal RNA-dependent RNA polymerase (RdRp), both of which are vital for the viral life cycle.[1][2][3] This document summarizes quantitative efficacy data, outlines experimental methodologies, and visualizes key pathways and workflows to support research and development efforts.
ZIKV NS5: A Dual-Function Antiviral Target
The ZIKV NS5 protein is the largest and most conserved protein within the viral genome.[2][3] Its RdRp domain is responsible for replicating the viral RNA genome, while the MTase domain is crucial for capping the viral RNA, a process necessary for its stability and translation by the host cell machinery.
Furthermore, ZIKV NS5 plays a significant role in counteracting the host's innate immune response. It achieves this by inhibiting the interferon (IFN) signaling pathway. Key mechanisms of this inhibition include:
-
Targeting STAT2 for Degradation: ZIKV NS5 mediates the degradation of the STAT2 protein, which is a crucial component of the type I and type III IFN signaling pathways.[4][5]
-
Inhibiting the RIG-I Pathway: The NS5 protein can interfere with the RIG-I signaling pathway, which detects viral RNA and initiates an antiviral response. It does this by targeting components like IKKε and preventing the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3).[1][6]
-
Restricting STING Activation: NS5 has been shown to interact with the STING protein, suppressing its activation and subsequent IFN expression.[7]
By inhibiting these pathways, ZIKV NS5 effectively dampens the host's ability to produce interferons and interferon-stimulated genes (ISGs), which are essential for controlling viral infections. This makes NS5 an attractive target for antiviral therapies.
Caption: ZIKV NS5 inhibits host innate immunity by targeting STAT2 and the RIG-I pathway.
Comparative Efficacy of NS5 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected ZIKV NS5 inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit 50% of the enzyme's activity, while the half-maximal effective concentration (EC50) indicates the concentration needed to reduce viral replication by 50% in cell-based assays.
| Compound | Target Domain | IC50 (µM) | EC50 (µM) | Compound Class |
| This compound | RdRp | 1.6 [8][9][10] | N/A | Non-nucleoside |
| LabMol-301 | RdRp | 0.8[11] | N/A | Non-nucleoside |
| Sofosbuvir | RdRp | 0.38[12] | N/A | Nucleoside analog |
| Posaconazole | RdRp | 4.29[13] | 0.59[13] | Azole antifungal |
| TCMDC-143406 | RdRp | N/A | 0.5[14] | Non-nucleoside |
| TCMDC-143215 | RdRp | N/A | 2.6[14] | Non-nucleoside |
| Theaflavin | MTase | 10.10[15][16] | 8.19[15][16] | Natural Polyphenol |
| Sinefungin | MTase | 4.03[15] | > 50[15] | SAM analog |
N/A: Data not available in the cited sources.
Experimental Protocols
The determination of inhibitor efficacy relies on standardized biochemical and cell-based assays. Below are generalized protocols for evaluating inhibitors of the ZIKV NS5 RdRp and MTase domains.
NS5 RdRp Inhibition Assay (Fluorescence-Based)
This assay measures the RNA polymerase activity of the NS5 protein.
-
Principle: A fluorescently-labeled RNA probe is quenched upon binding to a specific protein. During RNA polymerization by NS5 RdRp, the probe is displaced, leading to an increase in fluorescence that is proportional to the enzyme's activity.
-
Methodology:
-
Reaction Mixture: Recombinant ZIKV NS5 protein is incubated in a reaction buffer containing a single-stranded RNA template primed with a short complementary strand, ribonucleoside triphosphates (rNTPs), and the fluorescent probe.
-
Compound Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations. A control with no inhibitor (e.g., DMSO vehicle) is run in parallel.
-
Initiation and Incubation: The polymerization reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
-
Signal Detection: Fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
NS5 MTase Inhibition Assay (Luminescence-Based)
This assay quantifies the methyltransferase activity of the NS5 protein.
-
Principle: The MTase enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate. The reaction produces S-adenosyl-L-homocysteine (SAH), which can be detected using a coupled-enzyme system that generates a luminescent signal.
-
Methodology:
-
Reaction Mixture: Recombinant ZIKV NS5 MTase domain is incubated with its substrates: SAM and a cap analog (e.g., GpppA).
-
Compound Addition: Test compounds (e.g., Theaflavin) are added at varying concentrations.
-
Incubation: The mixture is incubated to allow the methyltransferase reaction to occur.
-
Signal Detection: A detection reagent containing enzymes that convert the byproduct SAH into ATP is added. The newly synthesized ATP is then used in a luciferase-luciferin reaction to produce light, which is measured by a luminometer. The signal is inversely proportional to MTase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition derived from the luminescence signal against the inhibitor concentration.
-
Antiviral Efficacy Assay (Cell-Based)
This assay measures the ability of a compound to inhibit ZIKV replication in host cells.
-
Principle: The reduction in viral replication in the presence of an inhibitor is quantified by measuring viral protein expression or viral RNA levels.
-
Methodology:
-
Cell Culture: A susceptible cell line (e.g., Vero, Huh-7) is seeded in multi-well plates.
-
Infection and Treatment: Cells are infected with ZIKV at a specific multiplicity of infection (MOI). After a period for viral adsorption, the inoculum is removed, and media containing serial dilutions of the test compound is added.
-
Incubation: The infected and treated cells are incubated for a period (e.g., 48 hours) to allow for viral replication.
-
Quantification: The extent of viral infection is measured. Common methods include:
-
Immunofluorescence/FACS: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., ZIKV Envelope protein). The percentage of infected cells is then quantified by fluorescence microscopy or flow cytometry (FACS).[13]
-
RT-qPCR: Viral RNA is extracted from the cells or supernatant and quantified using reverse transcription-quantitative PCR.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage reduction of infection against the compound concentration. Cell viability is often measured in parallel using assays like MTT to determine the compound's cytotoxicity (CC50) and calculate the selectivity index (SI = CC50/EC50).[12]
-
Caption: Workflow for in vitro screening of ZIKV NS5 inhibitors.
References
- 1. Zika Virus Non-Structural Protein NS5 Inhibits the RIG-I Pathway and Interferon Lambda 1 Promoter Activation by Targeting IKK Epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the study of zika virus structure, drug targets, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the study of zika virus structure, drug targets, and inhibitors [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | NS5 Conservative Site Is Required for Zika Virus to Restrict the RIG-I Signaling [frontiersin.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | ZIKV NS5 RdRp抑制剂 | MCE [medchemexpress.cn]
- 11. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors [frontiersin.org]
Validating the Antiviral Potential of LabMol-319 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), and other relevant antiviral compounds. While specific data on this compound's activity in primary cells is not yet publicly available, this document summarizes its known in-vitro potency and presents standardized protocols for its validation in primary cell cultures. The provided experimental workflows and comparative data will enable researchers to effectively design and execute studies to evaluate the therapeutic potential of this compound.
Comparative Analysis of ZIKV NS5 RdRp Inhibitors
To contextualize the potential efficacy of this compound, the following table compares its in-vitro enzymatic inhibitory concentration (IC50) with the reported antiviral activities (EC50) of other ZIKV NS5 RdRp inhibitors in various cell lines. It is important to note that direct comparison is challenging due to variations in experimental systems and cell types used.
| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| This compound | ZIKV NS5 RdRp | 1.6 | - | - | - | - |
| Sofosbuvir triphosphate | ZIKV NS5 RdRp | 7.3[1] | Huh-7, Jar | 1-5[2] | >200[2] | >40-200 |
| DMB213 | ZIKV NS5 RdRp | 5.2[1] | Vero | 4.6[1] | - | - |
| NITD29 | ZIKV NS5 RdRp | - | Vero | 44.5[3] | - | - |
| Cpd13 | ZIKV NS5 RdRp | - | Vero | ~25[3] | - | - |
| Cpd14 | ZIKV NS5 RdRp | - | Vero | ~25[3] | - | - |
| Cpd15 | ZIKV NS5 RdRp | - | Vero | ~25[3] | - | - |
| Posaconazole (POS) | ZIKV NS5 RdRp | 4.29[4] | - | 0.59[4] | - | - |
| Galidesivir triphosphate (Gal-TP) | ZIKV NS5 RdRp | 47[5] | Various | 3.8-11.7[5] | - | - |
| Ribavirin | Viral RdRp (broad) | - | SH-SY5Y | <20[6] | - | - |
| Nitazoxanide (NTZ) | Host-related factors | - | Primary human placental chorionic cells | Dose-dependent reduction | - | High[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antiviral activity of this compound in primary cells.
Primary Cell Culture
A variety of primary human cells are susceptible to ZIKV infection and can be used for validation studies. These include, but are not limited to:
-
Human Umbilical Vein Endothelial Cells (HUVECs) [8]
-
Human Primary Astrocytes [8]
-
Primary Human Placental Chorionic Cells [7]
-
Human Dermal Fibroblasts, Epidermal Keratinocytes, and Dendritic Cells [9]
Cells should be isolated and cultured according to established protocols specific to each cell type, using appropriate growth media and conditions.
Antiviral Activity Assay in Primary Cells (e.g., Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Cultured primary cells in 24-well plates
-
Zika virus stock of known titer
-
This compound and control compounds
-
Culture medium
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed primary cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Remove growth medium from the cells and pre-treat the cells with the diluted compounds for 1-2 hours at 37°C.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well) for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add an overlay medium containing the respective concentrations of the compounds to each well.
-
Incubate the plates at 37°C for 3-5 days until visible plaques are formed.
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay in Primary Cells (e.g., MTT Assay)
This assay measures the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Cultured primary cells in 96-well plates
-
This compound and control compounds
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Remove the growth medium and add the diluted compounds to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
ZIKV NS5 RdRp Enzymatic Inhibition Assay
This in-vitro assay directly measures the inhibition of the ZIKV NS5 RdRp enzyme.
Materials:
-
Purified recombinant ZIKV NS5 RdRp enzyme
-
RNA template (e.g., homopolymeric or heteropolymeric)
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, and RNase inhibitor)
-
This compound and control inhibitors
-
Filter paper and scintillation fluid (for radioactive detection) or a fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and rNTPs (including the labeled rNTP).
-
Add serial dilutions of this compound or control inhibitors to the reaction mixture.
-
Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated labeled rNTPs.
-
Quantify the incorporated labeled rNTP in the newly synthesized RNA using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of inhibition of RdRp activity compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1][10]
Visualizing the Path Forward
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows for its validation.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for antiviral and cytotoxicity testing.
Caption: Workflow for the enzymatic inhibition assay.
References
- 1. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Brazilian ZIKV strain replication in primary human placental chorionic cells and cervical cells treated with nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Zika Virus Infection and Replication in Endothelial Cells and Astrocytes by PKA Inhibitor PKI 14-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zika Virus Research Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication [app.jove.com]
LabMol-319 vs. Sofosbuvir: A Comparative Guide to Zika Virus Inhibition
For Immediate Release
[City, State] – November 13, 2025 – In the ongoing effort to develop effective therapeutics against the Zika virus (ZIKV), a member of the Flaviviridae family and a significant global health concern, two compounds, LabMol-319 and the repurposed FDA-approved drug Sofosbuvir, have emerged as inhibitors of the viral RNA-dependent RNA polymerase (RdRp). This guide provides a detailed, data-driven comparison of their anti-ZIKV activity, experimental protocols for key assays, and an overview of the targeted viral pathway. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Executive Summary
Both this compound and Sofosbuvir target the Zika virus NS5 protein, the viral RNA-dependent RNA polymerase essential for viral replication. Sofosbuvir, a clinically approved drug for Hepatitis C, has been extensively studied for its anti-ZIKV properties, demonstrating efficacy in various cell lines and in vivo models. This compound is a potent inhibitor identified through screening campaigns. This guide presents a side-by-side comparison of their reported inhibitory concentrations and the methodologies used to determine them, providing a resource for the scientific community to evaluate their potential as anti-ZIKV therapeutic candidates.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and Sofosbuvir against the Zika virus NS5 RdRp and in cell-based assays. It is critical to note that the data for each compound were generated in separate studies under different experimental conditions. A direct head-to-head comparison in the same study is not yet available in the published literature.
Table 1: In Vitro Enzymatic Inhibition of Zika Virus NS5 RdRp
| Compound | Assay Type | IC50 (μM) | Primary Reference |
| LabMol-301* | ZIKV NS5 RdRp activity assay | 0.61 | [1] |
| Sofosbuvir triphosphate (STP) | ZIKV RdRp activity assay | 0.38 ± 0.03 | [2] |
| Sofosbuvir triphosphate (STP) | de novo ZIKV RdRp assay | 7.3 | [3] |
*Note: this compound is reported by vendors with an IC50 of 1.6 μM. The primary literature identifies a closely related compound, LabMol-301, with an IC50 of 0.61 μM in an enzymatic assay[1].
Table 2: In Vitro Anti-Zika Virus Activity (Cell-Based Assays)
| Compound | Cell Line | Assay Type | EC50 (μM) | Primary Reference |
| Sofosbuvir | Huh-7 (Human Hepatoma) | Plaque Assay | 1.37 - 4.6 | [4] |
| Sofosbuvir | Huh-7 (Human Hepatoma) | Yield Reduction | ~4 | [5] |
| Sofosbuvir | Jar (Human Placental) | Plaque Assay | 1 - 5 | [4] |
| Sofosbuvir | SH-Sy5y (Human Neuroblastoma) | Yield Reduction | 0.4 - 2.5 | [2][6] |
| Sofosbuvir | Vero (Monkey Kidney) | Yield Reduction | No significant inhibition | [6] |
| Sofosbuvir | Neuronal Stem Cells (NSCs) | - | ~32 | [6] |
Mechanism of Action
Both this compound and Sofosbuvir are inhibitors of the Zika virus non-structural protein 5 (NS5), a multifunctional enzyme that possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activity. The RdRp domain is responsible for replicating the viral RNA genome. By inhibiting the RdRp, these compounds prevent the synthesis of new viral RNA, thereby halting viral replication.
Sofosbuvir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural nucleotide substrates of the RdRp. Upon incorporation into the growing RNA chain, it acts as a chain terminator, preventing further elongation of the viral genome[4].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Zika Virus NS5 RdRp Inhibition Assay (for LabMol-301)
This protocol is adapted from Mottin et al., 2022[1].
-
Reaction Mixture Preparation: The enzymatic reactions are performed in a final volume of 20 μL containing 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 1 U/μL RNase inhibitor, 10 μM UTP, 0.5 μCi [³H]-UTP, and 1 μg of a single-stranded poly(A) template.
-
Compound Addition: The test compounds (e.g., LabMol-301) are serially diluted and added to the reaction mixture.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified recombinant ZIKV NS5 RdRp protein. The mixture is then incubated for 1 hour at 30°C.
-
Termination and Scintillation Counting: The reaction is stopped by the addition of 10% trichloroacetic acid (TCA) and incubated on ice for 30 minutes. The precipitated RNA is then transferred to a filtermat, washed with 5% TCA and ethanol, and dried. The amount of incorporated [³H]-UTP is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.
Zika Virus Yield-Reduction Assay (for Sofosbuvir)
This protocol is adapted from Sacramento et al., 2017[7].
-
Cell Seeding: Monolayers of cells (e.g., Huh-7, SH-Sy5y, or Vero) are seeded in 96-well plates.
-
Viral Infection: Cells are infected with Zika virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: The virus inoculum is removed, and cells are washed with PBS. Media containing various concentrations of Sofosbuvir is then added to the cells.
-
Incubation: The plates are incubated for 24-72 hours at 37°C.
-
Virus Quantification: The cell culture supernatant is collected, and the amount of infectious virus is quantified using a plaque assay.
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that reduces the viral yield by 50%, is calculated from the dose-response curve.
Plaque Assay for Zika Virus Titer
This is a general protocol for determining the infectious virus titer.
-
Cell Seeding: Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Serial Dilution of Virus: The virus-containing supernatant is serially diluted.
-
Infection: The cell monolayer is infected with the diluted virus for 1 hour at 37°C.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 4-5 days to allow for plaque formation.
-
Staining: The overlay is removed, and the cells are fixed and stained with crystal violet. Plaques, which are areas of dead or lysed cells, appear as clear zones against a purple background.
-
Quantification: The number of plaques is counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
Mandatory Visualizations
Zika Virus Replication and Inhibition Workflow
Caption: Workflow of Zika virus replication and the point of inhibition by this compound and Sofosbuvir.
Zika Virus NS5 Interference with Interferon Signaling
Caption: Mechanism of Zika virus NS5 protein interference with the host's interferon signaling pathway.
Conclusion
Both this compound and Sofosbuvir demonstrate inhibitory activity against the Zika virus NS5 RdRp. Sofosbuvir, being an approved drug, has a well-documented profile and has been tested in a wider range of cell types, showing particular efficacy in liver and neuronal cell lines. The antiviral activity of Sofosbuvir appears to be cell-type dependent, which is an important consideration for its potential clinical application against ZIKV[5]. While the available data for this compound (and its analogue LabMol-301) indicates potent enzymatic inhibition, further studies in cell-based and in vivo models are necessary to fully assess its therapeutic potential. The detailed protocols and comparative data provided herein are intended to support and guide future research aimed at developing effective antiviral strategies against the Zika virus.
References
- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-line dependent antiviral activity of sofosbuvir against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of LabMol-319 and Favipiravir Against Zika Virus
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two antiviral compounds, LabMol-319 and Favipiravir, and their activity against the Zika virus (ZIKV). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction
The Zika virus, a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The urgent need for effective antiviral therapies has spurred research into novel and repurposed drugs. This guide focuses on two such compounds: this compound, a potent inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), and Favipiravir, a broad-spectrum antiviral agent.
In Vitro Efficacy: A Comparative Summary
The following table summarizes the available quantitative data on the in vitro activity of this compound and Favipiravir against the Zika virus. It is important to note that while extensive peer-reviewed data is available for Favipiravir, the data for this compound is primarily derived from commercial sources and publicly available databases.
| Compound | Target | Metric | Value | Cell Line | Source |
| This compound | ZIKV NS5 RdRp | IC50 | 1.6 µM | - | [1][2][3][4] |
| Favipiravir | Viral RNA Polymerase | EC50 | 316.6 µM | Vero | [5] |
| EC50 | 273.5 µM | HeLa | |||
| EC50 | 251.3 µM | HUH-7 | |||
| CC50 | >1000 µM | Vero | |||
| CC50 | >1000 µM | HeLa | |||
| CC50 | >1000 µM | HUH-7 |
Note: IC50 (half-maximal inhibitory concentration) for this compound reflects its direct activity against the viral enzyme, while EC50 (half-maximal effective concentration) for Favipiravir indicates its activity in cell-based assays. CC50 (half-maximal cytotoxic concentration) is a measure of the compound's toxicity to the cells. A higher CC50 value indicates lower cytotoxicity.
Mechanisms of Action
This compound and Favipiravir inhibit ZIKV replication through distinct mechanisms, as illustrated below.
Caption: Mechanisms of action for this compound and Favipiravir against ZIKV.
This compound acts as a direct inhibitor of the ZIKV NS5 RdRp, the viral enzyme responsible for replicating the viral RNA genome. By binding to this enzyme, this compound blocks its function, thereby halting viral replication.
Favipiravir, on the other hand, is a prodrug that is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), by host cell enzymes. Favipiravir-RTP is then recognized by the viral RdRp as a purine nucleotide and is incorporated into the growing viral RNA strand. This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately results in the production of non-viable virus particles.
Experimental Protocols
This section details the general methodologies for the key experiments cited in the comparison of this compound and Favipiravir.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol describes a typical virus yield reduction assay used to determine the EC50 of an antiviral compound.
Caption: General workflow for an in vitro antiviral drug screening assay.
-
Cell Culture: Plate susceptible host cells (e.g., Vero, HeLa, or HUH-7) in 96-well plates and allow them to adhere overnight.
-
Virus Infection: Infect the cell monolayers with ZIKV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound (this compound or Favipiravir) to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using methods such as a plaque assay or quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Cytotoxicity Assay (General Protocol)
This protocol outlines a standard method for assessing the cytotoxicity of a compound using a colorimetric assay like the MTT or MTS assay.
-
Cell Seeding: Seed host cells in 96-well plates at a similar density to the antiviral assay.
-
Compound Incubation: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours. During this time, viable cells will metabolize the reagent into a colored formazan product.
-
Measurement: Measure the absorbance of the colored product using a plate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
ZIKV Replication Cycle and Drug Targets
The following diagram illustrates the replication cycle of the Zika virus and highlights the step targeted by this compound and Favipiravir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Virus Protease | TargetMol [targetmol.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | ZIKV NS5 RdRp抑制剂 | MCE [medchemexpress.cn]
- 5. Zika Virus Replication Is Substantially Inhibited by Novel Favipiravir and Interferon Alpha Combination Regimens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LabMol-319 with other RNA-dependent RNA Polymerase (RdRp) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of LabMol-319, a novel non-nucleoside inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp), against other known RdRp inhibitors. The information presented is intended to assist researchers in evaluating antiviral candidates and designing future drug development strategies.
Mechanism of Action: A Tale of Two Strategies
RNA-dependent RNA polymerase is a critical enzyme for the replication of many RNA viruses, making it a prime target for antiviral therapies.[1] Inhibitors of RdRp generally fall into two main categories based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural nucleosides or nucleotides. After being metabolized into their active triphosphate form, they are incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to premature chain termination, halting viral replication.
-
Non-Nucleoside Inhibitors (NNIs): Unlike NIs, these molecules do not compete with natural substrates. Instead, they bind to allosteric sites on the RdRp enzyme. This binding induces a conformational change in the enzyme, which ultimately inhibits its catalytic activity. This compound belongs to this class of inhibitors.
The following diagram illustrates the distinct mechanisms of these two classes of RdRp inhibitors.
Quantitative Comparison of ZIKV RdRp Inhibitors
This compound has been identified as a potent inhibitor of the Zika virus NS5 RdRp.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other notable RdRp inhibitors against the ZIKV NS5 polymerase, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.
| Compound Name | Class | Target | IC50 (µM) | Reference |
| This compound | NNI | ZIKV NS5 RdRp | 1.6 | [2][3] |
| Quercetin | NNI | ZIKV NS5 RdRp | 0.5 | [4] |
| 2′-C-ethynyl-UTP | NI | ZIKV NS5 RdRp | 0.46 | [5] |
| Itraconazole (ITR) | NNI | ZIKV NS5 RdRp | 1.82 | [6] |
| Gossypol (GOS) | NNI | ZIKV NS5 RdRp | 2.54 | [6] |
| Pedalitin | NNI | ZIKV NS5 RdRp | 4.1 | [4] |
| Posaconazole (POS) | NNI | ZIKV NS5 RdRp | 4.29 | [6] |
| DMB213 | NNI | ZIKV NS5 RdRp | 5.2 | [7] |
| Sofosbuvir-TP | NI | ZIKV NS5 RdRp | 0.38 - 7.3 | [7][8][9] |
| Remdesivir-TP | NI | ZIKV NS5 RdRp | 1.3 - 2.2 | |
| Galidesivir-TP | NI | ZIKV NS5 RdRp | 47 | [9] |
IC50 values for nucleoside inhibitors (NI) refer to the active triphosphate (TP) form of the drug. NNI: Non-Nucleoside Inhibitor; NI: Nucleoside Inhibitor.
Experimental Protocols
The determination of a compound's IC50 value against a viral polymerase is a critical step in antiviral drug discovery. The inhibitory activity of this compound was determined using an established fluorescence-based method.[8] Below is a detailed, generalized protocol for a Zika Virus NS5 RdRp inhibition assay based on similar methodologies.
Objective:
To determine the concentration at which a test compound inhibits 50% (IC50) of the enzymatic activity of purified ZIKV NS5 RdRp.
Principle:
This method monitors the real-time polymerization activity of RdRp. A homopolymeric RNA template (e.g., poly(U)) is used, and the synthesis of the complementary strand is detected by a fluorescent dye that specifically binds to double-stranded RNA (dsRNA).[9] The increase in fluorescence is proportional to the amount of dsRNA produced and thus to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence increase.
Materials:
-
Purified recombinant ZIKV NS5 RdRp enzyme
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM MnCl₂, 10 mM KCl, 1 mM DTT, 0.01% Triton-X 100
-
RNA Template: poly(U)
-
Substrate: Adenosine Triphosphate (ATP)
-
dsRNA-binding fluorescent dye (e.g., SYTO™ 9, PicoGreen™)
-
RNase Inhibitor
-
Nuclease-free water
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical concentration range for the final assay might be from 0.01 µM to 100 µM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a master mix containing the reaction buffer, RNA template, fluorescent dye, and RNase inhibitor.
-
Aliquot the master mix into the wells of the 384-well plate.
-
-
Inhibitor Incubation:
-
Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO control to the respective wells.
-
Add the purified ZIKV NS5 RdRp enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the polymerase reaction by adding ATP to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorescent dye used.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the reaction rate (slope of the linear phase of the fluorescence curve).
-
Normalize the data by setting the rate of the vehicle control (DMSO) as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow for this experimental protocol.
References
- 1. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of LabMol-319: A ZIKV NS5 Polymerase Inhibitor
For Immediate Release
Goiânia, Brazil – Researchers and drug development professionals now have access to a comparative guide on LabMol-319, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This document provides a summary of its known activity and outlines the experimental protocols for assessing its potential cross-reactivity against other significant flaviviruses.
This compound was identified through the OpenZika project, a global open-science initiative aimed at discovering antiviral candidates for the Zika virus.[1] While its inhibitory effect on the ZIKV polymerase is established, its activity against other flavivirus polymerases has not been reported in publicly available literature. This guide is intended to provide researchers with the available data and the necessary framework for conducting further comparative studies.
Performance Data of this compound
This compound has been characterized as a potent, non-nucleoside inhibitor of the ZIKV NS5 RdRp.
| Compound | Target Virus | Target Enzyme | IC50 (μM) | Reference |
| This compound | Zika Virus (ZIKV) | NS5 RNA-dependent RNA Polymerase (RdRp) | 1.6 | [2][3][4] |
Note: Data on the cross-reactivity of this compound with other flavivirus polymerases, such as Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV), is not currently available in the reviewed scientific literature. Further research is required to determine the inhibitory spectrum of this compound.
Experimental Protocols
To facilitate comparative studies on the cross-reactivity of this compound, a generalized in vitro flavivirus NS5 RNA-dependent RNA polymerase (RdRp) inhibition assay protocol is provided below. This protocol is based on established methodologies for assessing flavivirus polymerase activity.
In Vitro Flavivirus RdRp Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various flavivirus NS5 RdRp enzymes.
Materials:
-
Purified recombinant NS5 proteins from ZIKV, DENV, WNV, and YFV.
-
This compound stock solution (in DMSO).
-
RNA template/primer duplex (e.g., poly(rA)/oligo(dT)).
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Radioactively labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP) or a fluorescent intercalating dye.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
RNase inhibitor.
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, purified NS5 polymerase, RNA template/primer, unlabeled rNTPs, and the RNase inhibitor.
-
Inhibitor Incubation: Add the serially diluted this compound or DMSO control to the respective wells. Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal reaction temperature (e.g., 30-37°C) to allow for inhibitor binding.
-
Initiation of Polymerase Reaction: Initiate the polymerase reaction by adding the radioactively labeled or a mix of all four rNTPs if using a fluorescent dye.
-
Reaction Incubation: Incubate the plate at the optimal temperature for a defined time (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection and Quantification:
-
Radiometric Assay: Transfer the reaction products onto a filter membrane, wash to remove unincorporated labeled rNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence intensity directly in the plate using a fluorescence plate reader. The increase in fluorescence correlates with the amount of newly synthesized double-stranded RNA.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the research, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the general mechanism of flavivirus replication.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Simplified flavivirus replication cycle highlighting the target of this compound.
References
In vivo validation of LabMol-319's antiviral effects in animal models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiviral effects of molnupiravir, a broad-spectrum antiviral agent. The data presented here is based on preclinical animal models and is intended to offer a comparative perspective against other antiviral compounds.
Executive Summary
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It has demonstrated potent antiviral activity against a variety of RNA viruses, including SARS-CoV-2.[1][2] Its primary mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe" in the viral genome.[3][4] Once administered, molnupiravir is converted to its active triphosphate form (NHC-TP), which is then incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations that ultimately renders the virus non-viable.[5][6] Preclinical studies in various animal models have demonstrated the efficacy of molnupiravir in reducing viral loads and mitigating disease pathology. This guide will compare its performance with other notable antiviral agents, favipiravir and Paxlovid (nirmatrelvir/ritonavir).
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from comparative animal studies, focusing on the reduction of viral load in key tissues.
Table 1: Antiviral Efficacy in the Syrian Hamster Model of SARS-CoV-2 Infection
| Treatment Group | Dosage | Route of Administration | Time of Treatment Initiation | Change in Lung Viral Titer (log10 TCID50/mg) vs. Vehicle | Reference |
| Molnupiravir | 200 mg/kg, twice daily | Oral gavage | 1 hour pre-infection | ↓ 1.8 - 2.5 | [7][8] |
| Favipiravir | 300 mg/kg, twice daily (loading dose of 600 mg/kg) | Oral gavage | 1 hour pre-infection | Mild reduction | [9] |
| Molnupiravir + Favipiravir (suboptimal doses) | Molnupiravir: [Dose not specified as suboptimal] Favipiravir: [Dose not specified as suboptimal] | Oral gavage | At time of infection | ↓ ~5.0 | [10][11] |
Table 2: Effect on SARS-CoV-2 Transmission in the Ferret Model
| Treatment Group | Dosage | Route of Administration | Treatment of | Outcome | Reference |
| Molnupiravir | 5 mg/kg, twice daily | Oral | Source ferret | Fully suppressed transmission to untreated contacts | [12] |
| Paxlovid (Nirmatrelvir/ritonavir) | Human-equivalent dose | Oral | Source ferret | Failed to block transmission to untreated contacts | [12][13] |
| Molnupiravir (Prophylactic) | 5 mg/kg, twice daily | Oral | Uninfected contact ferret | Blocked productive transmission | [12] |
| Paxlovid (Nirmatrelvir/ritonavir) (Prophylactic) | 20 mg/kg, twice daily | Oral | Uninfected contact ferret | Did not prevent infection | [14] |
Mechanism of Action: Lethal Mutagenesis
Molnupiravir's unique mechanism of action sets it apart from many other antiviral drugs. Instead of directly inhibiting the viral polymerase, it acts as a faulty building block that gets incorporated into the viral RNA.
Caption: Mechanism of action of molnupiravir leading to lethal mutagenesis.
Experimental Protocols
The following are generalized protocols based on the referenced in vivo studies. Specific details may vary between individual experiments.
Syrian Hamster Model for SARS-CoV-2 Infection
-
Animal Model: 6 to 10-week-old female Syrian hamsters.
-
Virus Inoculation: Animals are anesthetized and intranasally inoculated with a solution containing SARS-CoV-2.[8][9]
-
Drug Administration:
-
Sample Collection and Analysis:
Ferret Model for SARS-CoV-2 Transmission
-
Animal Model: Ferrets are used to model upper respiratory tract infection and transmission.
-
Study Design:
-
Source Animals: A group of ferrets is intranasally infected with SARS-CoV-2.
-
Treatment: Infected source animals are treated orally with either molnupiravir or a comparator drug, starting at a specified time post-infection.
-
Contact Animals: Naive (uninfected) ferrets are co-housed with the source animals to assess direct-contact transmission.
-
-
Sample Collection and Analysis:
Caption: General workflow for a ferret transmission study.
Conclusion
The available preclinical data from animal models suggest that molnupiravir is a potent oral antiviral agent that can significantly reduce viral replication in the lungs and, in some models, effectively block the transmission of SARS-CoV-2. Its mechanism of inducing lethal mutagenesis is a key differentiator from other antivirals that primarily inhibit viral enzymes. The comparative data presented in this guide highlights the potential of molnupiravir as an antiviral therapeutic, though direct extrapolation to clinical efficacy in humans requires further investigation through robust clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model – ScienceOpen [scienceopen.com]
- 4. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir Inhibits Replication of the Emerging SARS-CoV-2 Variants of Concern in a Hamster Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antiviral treatment of SARS-CoV-2-infected hamsters reveals a weak effect of favipiravir and a complete lack of effect for hydroxychloroquine | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Paxlovid-like nirmatrelvir/ritonavir fails to block SARS-CoV-2 transmission in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of LabMol-319 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of LabMol-319, a potent Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) inhibitor, when used in combination with other antiviral compounds. While direct experimental data on synergistic combinations involving this compound is not yet available in published literature, this document presents a scientifically grounded, hypothetical combination study with a known ZIKV protease inhibitor, Novobiocin. This approach is based on the well-established strategy of targeting multiple viral enzymes to achieve enhanced antiviral efficacy and reduce the likelihood of drug resistance.
Introduction to this compound and Combination Therapy
This compound has been identified as a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), with a reported IC50 of 1.6 μM. The NS5 RdRp is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development.
Combination antiviral therapy, the concurrent use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for many viral infections, including HIV and Hepatitis C. The primary goals of this approach are to enhance the antiviral effect (synergy), lower the required doses of individual drugs to reduce toxicity, and provide a higher barrier to the development of drug-resistant viral strains.
Given that this compound targets viral replication via the RdRp, a logical and promising combination strategy would involve pairing it with an inhibitor of another crucial viral enzyme, such as the NS2B-NS3 protease. The NS2B-NS3 protease is responsible for cleaving the viral polyprotein into functional units, a critical step in the viral life cycle. Novobiocin, a clinically approved antibiotic, has been identified as an inhibitor of the ZIKV NS2B-NS3 protease and has demonstrated antiviral activity in both in vitro and in vivo models[1].
This guide, therefore, explores the hypothetical synergistic effects of a combination of this compound and Novobiocin against Zika virus.
Hypothetical Synergistic Activity of this compound and Novobiocin
The following tables present hypothetical data from a combination study designed to evaluate the synergistic antiviral activity of this compound and Novobiocin against a contemporary ZIKV strain (e.g., PRVABC59) in a cell-based assay, such as a plaque reduction neutralization test (PRNT) in Vero cells.
Table 1: Antiviral Activity and Cytotoxicity of Individual Compounds
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | ZIKV NS5 RdRp | 1.8 | >100 | >55.6 |
| Novobiocin | ZIKV NS2B-NS3 Protease | 8.5[1] | >100 | >11.8 |
Table 2: Hypothetical Synergistic Antiviral Activity of this compound and Novobiocin Combination
Synergy was calculated using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Novobiocin (µM) | % Inhibition of ZIKV Plaques | Combination Index (CI) |
| 0.45 | 2.125 | 50 | 0.85 (Synergy) |
| 0.9 | 4.25 | 75 | 0.72 (Synergy) |
| 1.8 | 8.5 | 95 | 0.61 (Strong Synergy) |
These hypothetical results suggest that the combination of this compound and Novobiocin could lead to a synergistic inhibition of Zika virus replication, allowing for effective viral suppression at lower concentrations of each drug, thereby potentially increasing the therapeutic window and reducing the risk of adverse effects.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.
Cell Culture and Virus Propagation
-
Cells: Vero (African green monkey kidney) cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.
-
Virus: Zika virus strain PRVABC59 would be propagated in Vero cells. Viral titers would be determined by a standard plaque assay on Vero cell monolayers.
Cytotoxicity Assay (MTT Assay)
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Novobiocin in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium alone.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
-
Seed Vero cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of this compound, Novobiocin, and their combinations at fixed ratios in DMEM with 2% FBS.
-
In a separate plate, mix 100 plaque-forming units (PFU) of ZIKV with each compound dilution and incubate for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 1 mL of DMEM containing 1% carboxymethylcellulose and the corresponding concentration of the compound(s).
-
Incubate the plates for 4-5 days at 37°C.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) for each compound and combination.
Synergy Analysis
The synergistic, additive, or antagonistic effects of the drug combination would be quantified using the Chou-Talalay method and the CompuSyn software. The Combination Index (CI) is calculated based on the dose-effect curves of the individual drugs and their combination.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted viral pathways and the experimental workflow for evaluating synergistic effects.
Caption: Dual inhibition of the Zika virus replication cycle by this compound and Novobiocin.
Caption: Experimental workflow for determining the synergistic effects of antiviral compounds.
Conclusion
The hypothetical data and proposed experimental framework outlined in this guide suggest that a combination therapy of this compound and a ZIKV protease inhibitor like Novobiocin holds significant promise for the treatment of Zika virus infections. By targeting two distinct and essential viral enzymes, this combination has the potential to exhibit strong synergistic effects, leading to enhanced viral suppression and a higher barrier to the emergence of drug resistance. Further in vitro and in vivo studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in combination with other antiviral agents.
References
Independent Analysis of LabMol-319's Inhibitory Potency Against Zika Virus
For Immediate Release
This guide provides an objective comparison of the reported 50% inhibitory concentration (IC50) value of the Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) inhibitor, LabMol-319, with other known ZIKV NS5 RdRp inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Summary of Findings
This compound has been identified as a potent inhibitor of ZIKV NS5 RdRp in a primary research study. However, at present, there is a lack of independent verification of its reported IC50 value in publicly available literature. This guide presents the initial findings for this compound alongside a comparative analysis of other compounds targeting the same viral enzyme, providing crucial context for its potential as an anti-ZIKV agent.
Comparative Analysis of ZIKV NS5 RdRp Inhibitors
The following table summarizes the IC50 values of this compound and other selected ZIKV NS5 RdRp inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Reported IC50 (µM) | Assay Type | Primary Source |
| This compound | 1.6 | Enzymatic (in vitro) | Mottin et al., 2022[1] |
| Pedalitin | 4.1 | Enzymatic (in vitro) | [2] |
| Quercetin | 0.5 | Enzymatic (in vitro) | [2] |
| Sofosbuvir triphosphate | 7.3 | Enzymatic (in vitro) | [3] |
| DMB213 | 5.2 | Enzymatic (in vitro) | [3] |
| Posaconazole (POS) | 4.29 | Enzymatic (in vitro) | [4] |
Experimental Protocols
This compound IC50 Determination (Mottin et al., 2022)
The IC50 value for this compound was determined using an in vitro enzymatic assay that measures the activity of the ZIKV NS5 RdRp. The protocol is summarized below.
Key Steps:
-
Protein Expression and Purification: The ZIKV NS5 RdRp was expressed and purified to ensure the quality of the enzyme used in the assay.
-
Enzymatic Reaction: The assay was performed by initiating an enzymatic reaction with the purified NS5 RdRp.
-
Inhibitor Concentration Gradient: this compound was tested across a range of concentrations to determine its dose-dependent inhibitory effect. The concentration-response experiments for NS5 RdRp were carried out with serial dilutions of each compound, with concentrations ranging from 80 to 0.039 μM.[1]
-
Data Analysis: The results were analyzed and plotted to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
For a comprehensive understanding of the methodology, researchers are encouraged to consult the primary publication: Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika by Mottin et al. in the Journal of Chemical Information and Modeling (2022).[1][5]
General ZIKV NS5 RdRp Enzymatic Assay Protocol
While specific parameters may vary, a general workflow for determining the IC50 of ZIKV NS5 RdRp inhibitors is as follows:
Caption: A generalized workflow for determining the IC50 value of a ZIKV NS5 RdRp inhibitor.
Signaling Pathway and Logical Relationships
The inhibition of ZIKV NS5 RdRp is a key strategy in the development of antiviral therapeutics. The following diagram illustrates the central role of this enzyme in the viral replication cycle and the mechanism of action for inhibitors like this compound.
Caption: The role of ZIKV NS5 RdRp in viral replication and its inhibition by this compound.
References
- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compounds as Non-Nucleoside Inhibitors of Zika Virus Polymerase through Integration of In Silico and In Vitro Approaches [mdpi.com]
- 3. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LabMol-319: A Comparative Analysis Against Known Antiviral Agents Targeting Zika Virus
For Immediate Release
This guide provides a comparative benchmark of LabMol-319 against a curated library of known antiviral agents with activity against Zika virus (ZIKV). The focus of this comparison is on inhibitors of the ZIKV non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp), the designated target of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the enzymatic inhibition and cell-based antiviral activities of these compounds.
Executive Summary
This compound is a potent inhibitor of the Zika virus NS5 RdRp with a reported half-maximal inhibitory concentration (IC50) of 1.6 µM.[1][2] To contextualize its performance, this guide compares it to other known ZIKV NS5 RdRp inhibitors. While direct comparative data for this compound's cell-based efficacy (EC50) and cytotoxicity (CC50) are not publicly available, this guide presents the available data for a library of similar antiviral compounds to establish a relevant benchmark. The provided experimental protocols outline the methodologies used to generate such crucial data points.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the known in vitro activity of selected antiviral agents against Zika virus, with a focus on NS5 RdRp inhibitors. It is important to note that the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not available in the public domain, which is a critical gap for a comprehensive performance assessment.
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus Strain(s) | Cell Line(s) |
| This compound | ZIKV NS5 RdRp | 1.6 | N/A | N/A | N/A | ZIKV | N/A |
| Sofosbuvir | ZIKV NS5 RdRp | 7.3 (triphosphate form) | 8.3 | >100 | >12 | ZIKV | Vero |
| DMB213 | ZIKV NS5 RdRp | 5.2 | 4.6 | >100 | >21.7 | ZIKV | Vero |
| Posaconazole | ZIKV NS5 RdRp | 4.29 | 0.59 | >100 | >169 | ZIKV (SMGC-1) | Huh-7 |
| Pedalitin | ZIKV NS5 RdRp | 4.1 | 19.28 | 83.66 | 4.34 | ZIKV | Vero |
| Quercetin | ZIKV NS5 RdRp | 0.5 | N/A | N/A | N/A | ZIKV | N/A |
| TCMDC-143406 | ZIKV NS5 RdRp | N/A | 0.5 | >50 | >100 | ZIKV | Vero |
| TCMDC-143215 | ZIKV NS5 RdRp | N/A | 2.6 | >50 | >19.2 | ZIKV | Vero |
N/A: Not Available in the searched resources.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparable assessment of antiviral compounds. Below are representative protocols for the key experiments cited in this guide.
ZIKV NS5 RdRp Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ZIKV NS5 RNA-dependent RNA polymerase.
-
Objective: To determine the IC50 value of a test compound.
-
Principle: A fluorescence-based assay detects the synthesis of RNA by the purified recombinant ZIKV NS5 RdRp enzyme. The inhibition of this synthesis by a compound leads to a decrease in the fluorescent signal.
-
Procedure:
-
Purified recombinant ZIKV NS5 RdRp is incubated with a reaction mixture containing ribonucleotides (including a fluorescently labeled one), a template RNA, and the test compound at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of newly synthesized fluorescent RNA is quantified using a plate reader.
-
The percentage of inhibition at each compound concentration is calculated relative to a no-compound control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
-
Objective: To determine the EC50 value of a test compound.
-
Cell Lines: Vero (monkey kidney epithelial) cells are commonly used as they are highly susceptible to ZIKV infection.
-
Procedure:
-
Vero cells are seeded in multi-well plates to form a confluent monolayer.
-
The cells are pre-treated with serial dilutions of the test compound for a short period.
-
The cells are then infected with a known amount of Zika virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (like methylcellulose) containing the respective concentrations of the test compound.
-
The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in the compound-treated wells is counted and compared to the number in untreated (virus control) wells.
-
The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.
-
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells.
-
Objective: To determine the CC50 value of a test compound.
-
Principle: A colorimetric assay, such as the MTS or MTT assay, is used to measure cell viability.
-
Procedure:
-
Vero cells are seeded in multi-well plates.
-
The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay, but without the virus.
-
After an incubation period equivalent to the duration of the antiviral assay, a reagent (e.g., MTS) is added to the wells.
-
Mitochondrial enzymes in viable cells convert the reagent into a colored product, which is quantified by measuring the absorbance at a specific wavelength.
-
The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated cells.
-
Visualizations
Zika Virus NS5 RdRp Inhibition Workflow
The following diagram illustrates the general workflow for identifying inhibitors of the ZIKV NS5 RdRp.
Caption: Workflow for the identification and characterization of ZIKV NS5 RdRp inhibitors.
Mechanism of Action: ZIKV NS5 RdRp Inhibition
This diagram illustrates the central role of the NS5 RdRp in Zika virus replication and how inhibitors like this compound disrupt this process.
Caption: Inhibition of ZIKV replication by targeting the NS5 RdRp enzyme.
References
Safety Operating Guide
Proper Disposal of LabMol-319: A Comprehensive Guide for Researchers
For Immediate Release – Researchers and laboratory personnel handling LabMol-319, a potent Zika virus (ZIKV) NS5 RdRp inhibitor, must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, its solutions, and contaminated materials.
This compound, identified by CAS number 381188-63-2, requires careful management as a research chemical with potential biological and chemical hazards.[1][2][3] Adherence to these guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[4]
In the event of a spill, immediately contain the material and prevent it from entering drains or waterways. Absorb liquid spills with an inert material and collect all contaminated materials for disposal as hazardous waste.[4]
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| CAS Number | 381188-63-2 | [1][2] |
| Molecular Formula | C22H16N2O5 | |
| Molecular Weight | 388.37 g/mol | |
| Solubility in DMSO | 75 mg/mL (193.11 mM) | [2] |
| In vivo Formulation | 2 mg/mL (5.15 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and its associated waste involves a multi-step process that ensures all materials are handled safely and in accordance with general laboratory waste guidelines.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is the most critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and puncture-resistant container.
-
Contaminated PPE (gloves, lab coats), absorbent materials from spills, and other solid labware (e.g., pipette tips, centrifuge tubes) should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound, including unused experimental solutions and the first rinse of emptied containers, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Decontamination of Labware
For reusable labware, a thorough decontamination process is necessary.
-
Initial Rinse: Perform an initial rinse of the emptied container or labware. This first rinseate is considered hazardous and must be collected as liquid chemical waste.[5]
-
Subsequent Rinses: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] While the specific toxicity of this compound is not fully characterized, adopting this cautious approach is recommended.
-
Final Cleaning: After the hazardous rinses, wash the labware with an appropriate laboratory detergent and water.
Step 3: Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the contents, including the name "this compound" and its CAS number (381188-63-2).
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[5]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: Workflow for the collection and disposal of this compound waste.
Caption: Decision process for decontaminating reusable labware.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
Safeguarding Your Research: A Guide to Handling LabMol-319
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of LabMol-319, a potent Zika virus (ZIKV) NS5 RdRp inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.
Essential Safety and Handling Precautions
This compound is a bioactive compound that requires careful handling to avoid potential health risks. The following table summarizes the key safety information based on the available Safety Data Sheet (SDS).
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
| CAS Number | 381188-63-2 | [2][3] |
| Molecular Formula | C22H16N2O5 | [3][4] |
| Molecular Weight | 388.37 | [3][4] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling the compound.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them in accordance with laboratory protocols. |
| Eye/Face Protection | Safety glasses with side shields or goggles are mandatory. A face shield may be required for operations with a higher risk of splashing. |
| Skin and Body Protection | A lab coat must be worn and kept fastened. Ensure that skin is not exposed. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for safety and to prevent contamination.
Storage
-
Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[3]
-
In Solvent: Store at -80°C for up to 1 year.[3]
-
Stock Solutions: For solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]
Handling and Preparation of Solutions
-
Preparation: All handling of solid this compound and preparation of solutions should be conducted in a chemical fume hood.
-
Weighing: If weighing the solid compound, do so carefully to avoid generating dust.
-
Dissolving:
-
In DMSO: this compound is soluble in DMSO at concentrations up to 75 mg/mL (193.11 mM).[3] Sonication may be required to fully dissolve the compound.[3]
-
For in vivo studies: A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which yields a solution of at least 2 mg/mL.[3] When preparing this formulation, add the solvents sequentially and ensure the solution is clear before adding the next solvent.[3]
-
-
Usage: It is recommended to prepare working solutions immediately before use.[3]
Disposal
-
Waste: All waste materials, including empty vials, contaminated gloves, and other disposable items, should be collected in a designated, sealed container.
-
Disposal Route: Dispose of chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist. |
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
